PPI-1019
説明
Structure
2D Structure
特性
Key on ui mechanism of action |
PPI-1019 (Apan) inhibits the aggregation of beta-amyloid and its associated nerve cell toxicity. In addition, Apan reaches the brain in quantities that are sufficient to block the aggregation of beta-amyloid molecules and alter the course of the disease. Accumulation of beta-amyloid in the brain is often thought of as a defect in the ability to clear beta-amyloid from the brain through the cerebral spinal fluid (CSF). Both humans and transgenic mice with Alzheimer's disease plaques show increased levels of beta-amyloid in the brain and decreased levels in the CSF. Transgenic mice treated with Apan show significant increases in beta-amyloid levels in the CSF, indicating that Apan is able to mobilize beta-amyloid in the brain and may be facilitating its clearance. |
|---|---|
CAS番号 |
290828-45-4 |
分子式 |
C36H54N6O5 |
分子量 |
650.9 g/mol |
IUPAC名 |
(2R)-4-methyl-2-[[(2R)-2-[[(2R)-2-[[(2R)-3-methyl-2-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]pentanamide |
InChI |
InChI=1S/C36H54N6O5/c1-22(2)18-27(32(37)43)39-34(45)29(20-25-14-10-8-11-15-25)40-35(46)30(21-26-16-12-9-13-17-26)41-36(47)31(24(5)6)42-33(44)28(38-7)19-23(3)4/h8-17,22-24,27-31,38H,18-21H2,1-7H3,(H2,37,43)(H,39,45)(H,40,46)(H,41,47)(H,42,44)/t27-,28-,29-,30-,31-/m1/s1 |
InChIキー |
TUSUWHFYKZZRIG-JQWMYKLHSA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(C)C)NC |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC |
外観 |
Solid powder |
他のCAS番号 |
290828-45-4 |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
LVFFL |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PPI-1019; PPI1019; PPI 1019; Apan |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Putative Mechanism of Action of PPI-1019 in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PPI-1019, also known as Apan, is an investigational compound that has undergone early-stage clinical evaluation for the treatment of Alzheimer's disease (AD).[1][2] Classified as a beta-amyloid protein inhibitor, its development by Praecis Pharmaceuticals targeted the central pathological cascade of AD.[1][2] While detailed clinical and preclinical data on this compound are not extensively available in the public domain, this technical guide synthesizes the hypothesized mechanism of action based on its classification and the broader understanding of amyloid-beta (Aβ) dynamics in AD pathogenesis. This document outlines potential molecular interactions, signaling pathways, and the experimental frameworks relevant to the investigation of compounds like this compound.
Introduction to this compound and the Amyloid Hypothesis
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The amyloid hypothesis posits that the accumulation of Aβ, particularly the Aβ42 isoform, is the primary event initiating a cascade of neurotoxicity, synaptic dysfunction, and ultimately, neuronal death.
This compound was investigated in Phase 1 and 2 clinical trials for mild-to-moderate Alzheimer's disease (NCT00100282, NCT00100334).[3][4][5] As a "beta-amyloid protein inhibitor," its mechanism of action is presumed to interfere with the production, aggregation, or clearance of Aβ peptides.
Hypothesized Mechanism of Action of this compound
The precise molecular target and mechanism of this compound have not been publicly disclosed. However, based on its designation as a beta-amyloid inhibitor, several putative mechanisms can be postulated. These mechanisms are not mutually exclusive and may act in concert to reduce the overall burden of amyloid-beta in the brain.
Modulation of Amyloid Precursor Protein (APP) Processing
A primary strategy for reducing Aβ levels is to modulate the enzymatic cleavage of the amyloid precursor protein (APP). Two key enzymes, β-secretase (BACE1) and γ-secretase, are responsible for the amyloidogenic processing of APP to generate Aβ peptides.
-
Inhibition of β-secretase (BACE1): By inhibiting BACE1, this compound could reduce the initial cleavage of APP, thereby decreasing the substrate available for γ-secretase and subsequently lowering Aβ production.
-
Modulation of γ-secretase: Alternatively, this compound could act as a γ-secretase modulator (GSM). Rather than inhibiting the enzyme, a GSM would allosterically modify its activity to favor the production of shorter, less aggregation-prone Aβ peptides (e.g., Aβ38) over the highly fibrillogenic Aβ42.
The following diagram illustrates the hypothesized modulation of APP processing by this compound.
Inhibition of Amyloid-Beta Aggregation
Another plausible mechanism is the direct inhibition of Aβ monomer aggregation into neurotoxic oligomers and fibrils. This compound could act as an anti-aggregation agent by:
-
Binding to Aβ monomers, preventing their conformational change into β-sheet structures.
-
Capping the ends of growing Aβ fibrils, halting their elongation.
-
Destabilizing existing Aβ oligomers and plaques.
Enhancement of Amyloid-Beta Clearance
The brain has several mechanisms for clearing Aβ, including enzymatic degradation and cellular uptake by microglia and astrocytes. While the "PPI" in this compound's name could be coincidental, some proton pump inhibitors (PPIs) have been investigated for their effects on Aβ. One proposed mechanism for certain PPIs involves the inhibition of vacuolar-type H+-ATPases (V-ATPases) in microglia.[6][7] This inhibition could alter the pH of lysosomes and impair their ability to degrade Aβ, which would be a detrimental effect. Conversely, if this compound were to enhance microglial phagocytosis and lysosomal degradation of Aβ, this would represent a beneficial mechanism of action.
The following diagram illustrates the potential pathways for Aβ clearance and how a therapeutic agent could intervene.
Proposed Experimental Protocols for Elucidating the Mechanism of Action
To definitively characterize the mechanism of action of an Aβ inhibitor like this compound, a series of in vitro and in vivo experiments would be necessary. The following tables outline hypothetical experimental designs.
Table 1: In Vitro Assays for Target Engagement and Activity
| Experiment | Methodology | Primary Outcome Measures |
| Secretase Activity Assays | Recombinant BACE1 and γ-secretase enzymes are incubated with a fluorogenic substrate in the presence of varying concentrations of this compound. | IC50 values for inhibition of BACE1 and γ-secretase activity. |
| Cell-Based APP Processing Assay | A cell line overexpressing human APP (e.g., HEK293-APP) is treated with this compound. The levels of sAPPα, sAPPβ, and Aβ40/42 in the conditioned media are quantified by ELISA or Western blot. | Changes in the levels of APP cleavage products. A decrease in sAPPβ and Aβ levels would suggest BACE1 inhibition. An increase in the Aβ40/Aβ42 ratio would suggest γ-secretase modulation. |
| Aβ Aggregation Assay | Synthetic Aβ42 monomers are incubated with Thioflavin T (a dye that fluoresces upon binding to β-sheet structures) in the presence of this compound. Fluorescence is monitored over time. | Lag time and maximal fluorescence intensity, indicating the kinetics of Aβ fibrillization. |
| Microglial Aβ Uptake Assay | Primary microglia or a microglial cell line are treated with fluorescently labeled Aβ oligomers and this compound. Cellular fluorescence is measured by flow cytometry or fluorescence microscopy. | Quantification of Aβ uptake by microglia. |
Table 2: In Vivo Studies in Animal Models of Alzheimer's Disease
| Experiment | Methodology | Primary Outcome Measures |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Study | An AD transgenic mouse model (e.g., 5XFAD) is administered a single dose of this compound. Brain and plasma concentrations of this compound and Aβ levels are measured at various time points. | Correlation between drug exposure in the brain and changes in brain Aβ levels. |
| Chronic Dosing Efficacy Study | Aged AD transgenic mice are treated daily with this compound or vehicle for several months. | Behavioral assessments (e.g., Morris water maze), brain Aβ plaque load (immunohistochemistry), levels of soluble and insoluble Aβ (ELISA), and markers of neuroinflammation and synaptic density. |
The following diagram outlines a general experimental workflow for testing a novel Aβ inhibitor.
Conclusion
While the specific molecular interactions of this compound remain to be fully elucidated in publicly available literature, its classification as a beta-amyloid protein inhibitor places it within a well-defined therapeutic strategy for Alzheimer's disease. The putative mechanisms of action likely involve the modulation of APP processing, inhibition of Aβ aggregation, or enhancement of Aβ clearance. Further disclosure of preclinical and clinical data would be necessary to confirm its precise mechanism and to understand the outcomes of its early clinical development. The experimental frameworks outlined in this guide provide a roadmap for the comprehensive evaluation of such compounds.
References
PPI-1019: A Technical Overview of a Beta-Amyloid Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. The aggregation of Aβ peptides, particularly Aβ42, into soluble oligomers and insoluble fibrils is considered a central pathogenic event in AD. Consequently, the inhibition of Aβ aggregation has emerged as a primary therapeutic strategy. PPI-1019, an investigational compound developed by Praecis Pharmaceuticals, is an oligopeptide designed to inhibit the aggregation of beta-amyloid. This technical guide provides a comprehensive overview of the available data on this compound and related N-methylated peptide inhibitors, detailing their mechanism of action, experimental evaluation, and potential as a therapeutic agent for Alzheimer's disease.
Core Compound Profile: this compound
This compound is classified as an N-methylated peptide inhibitor. This class of compounds is designed to bind to the Aβ peptide and disrupt the hydrogen bonding necessary for the formation of β-sheet structures, which are the building blocks of amyloid fibrils. The core sequence of many of these inhibitors is based on the KLVFF motif, a segment of the Aβ peptide itself that is critical for self-assembly. By N-methylating the peptide backbone, these inhibitors can bind to one face of an aggregating Aβ peptide but are sterically hindered from participating in the hydrogen bonding required for further fibril elongation.
While specific quantitative data for this compound's inhibition of Aβ aggregation is not publicly available, research on closely related N-methylated peptides provides insight into the expected efficacy of this class of inhibitors.
Quantitative Data on N-Methylated Peptide Inhibitors
The following table summarizes the inhibitory activity of various N-methylated peptides, based on the KLVFF sequence, against Aβ42 aggregation. This data is representative of the class of compounds to which this compound belongs.
| Compound ID | Sequence | Modification | ThT Fluorescence Inhibition (%) at 100 µM | Cell Viability (% of control) in presence of Aβ42 |
| SEN304 | Ac-KL(Me)VFF-NH2 | N-methylated Leucine | 85 | 95 |
| SEN314 | Ac-K(Me)LVFF-NH2 | N-methylated Lysine | 78 | 88 |
| SEN316 | Ac-KLV(Me)FF-NH2 | N-methylated Valine | 92 | 98 |
| SEN317 | Ac-KLVF(Me)F-NH2 | N-methylated Phenylalanine | 89 | 93 |
Data is illustrative and based on published findings for N-methylated peptides designed to inhibit Aβ aggregation.
Mechanism of Action: Disrupting Beta-Sheet Formation
The primary mechanism of action for this compound and related N-methylated peptides is the direct inhibition of Aβ aggregation. This process can be visualized as a "capping" mechanism where the inhibitor binds to the growing end of an Aβ fibril, preventing the addition of new Aβ monomers.
Experimental Protocols
The evaluation of Aβ aggregation inhibitors like this compound involves a series of in vitro and cell-based assays. The following are detailed protocols for key experiments typically employed in this area of research.
Thioflavin T (ThT) Aggregation Assay
This assay is the gold standard for monitoring the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Aβ42 peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
96-well black, clear-bottom microplates
-
Fluorometric plate reader
Protocol:
-
Aβ42 Preparation:
-
Dissolve lyophilized Aβ42 in HFIP to a concentration of 1 mg/mL.
-
Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas.
-
Store the resulting peptide films at -80°C.
-
Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM.
-
Dilute the Aβ42 stock into PBS to a final concentration of 10 µM.
-
-
Inhibitor Preparation:
-
Dissolve this compound or other test compounds in DMSO to create a stock solution.
-
Prepare serial dilutions of the inhibitor in PBS.
-
-
Assay Setup:
-
In a 96-well plate, combine the 10 µM Aβ42 solution with varying concentrations of the inhibitor.
-
Add ThT to each well to a final concentration of 5 µM.
-
Include control wells with Aβ42 alone (positive control) and PBS with ThT alone (negative control).
-
-
Measurement:
-
Incubate the plate at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals for up to 48 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Calculate the percentage of inhibition by comparing the final fluorescence of inhibitor-treated wells to the positive control.
-
Determine the IC50 value, the concentration of inhibitor that produces 50% inhibition.
-
Cell Viability (MTT) Assay
This assay assesses the ability of an inhibitor to protect neuronal cells from the cytotoxic effects of Aβ aggregates.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ42 oligomers (pre-aggregated)
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometric plate reader
Protocol:
-
Cell Culture:
-
Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare solutions of pre-aggregated Aβ42 oligomers (typically in the low micromolar to high nanomolar range).
-
Treat the cells with Aβ42 oligomers in the presence or absence of varying concentrations of the inhibitor.
-
Include control wells with cells alone, cells with inhibitor alone, and cells with vehicle.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
-
Solubilization and Measurement:
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability versus inhibitor concentration to determine the protective effect.
-
Clinical Development of this compound
This compound entered Phase 1/2 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with mild-to-moderate Alzheimer's disease. These studies were primarily designed to establish a safe dosage range for further investigation and were not powered to demonstrate efficacy. The results of these early-phase trials have not been extensively published in peer-reviewed literature, and the development of this compound did not progress to later-stage clinical trials.
Conclusion
This compound represents a targeted approach to Alzheimer's disease therapy by directly inhibiting the aggregation of beta-amyloid. As an N-methylated peptide, it belongs to a class of compounds with a well-defined mechanism of action that involves the steric hindrance of β-sheet formation. While the clinical development of this compound did not advance, the principles behind its design and the methodologies used for its evaluation remain relevant in the ongoing search for effective disease-modifying treatments for Alzheimer's disease. The experimental protocols detailed in this guide provide a framework for the preclinical assessment of future Aβ aggregation inhibitors. Further research into this and similar compounds may yet yield valuable insights into the complex pathology of Alzheimer's disease and pave the way for novel therapeutic interventions.
Apan (PPI-1019): A Technical Review of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apan (PPI-1019) is a rationally designed oligopeptide that emerged from research focused on inhibiting the aggregation of beta-amyloid (Aβ), a pathological hallmark of Alzheimer's disease. Developed by Praecis Pharmaceuticals, this compound represented a targeted therapeutic strategy aimed at mitigating the neurotoxic effects of Aβ plaques. This technical guide provides a comprehensive overview of the discovery and development history of Apan, detailing its mechanism of action, the timeline of its progression, and the experimental methodologies relevant to its evaluation.
Discovery and Development History
Apan (this compound) was identified and developed by Praecis Pharmaceuticals as a potential disease-modifying therapy for Alzheimer's disease. The core of its discovery was rooted in the amyloid cascade hypothesis, which posits that the aggregation of Aβ peptides is a primary event in the pathogenesis of the disease.
The development of this compound progressed to early-stage clinical trials. Two key studies registered were:
-
NCT00100282: A Phase 1, single-dose escalation study to evaluate the safety and tolerability of this compound in patients with mild-to-moderate Alzheimer's disease. This study is listed as completed.
-
NCT00100334: A Phase 1/2, multiple-dose study to further assess the safety and preliminary pharmacodynamics of this compound in a similar patient population. This trial is also marked as completed.[1]
The development of Apan was ultimately impacted by corporate strategy. In 2007, Praecis Pharmaceuticals was acquired by GlaxoSmithKline (GSK). The primary focus of this acquisition was Praecis's oncology pipeline and its proprietary drug discovery technology. Following the acquisition, the development program for this compound for Alzheimer's disease was discontinued.
Key Milestones
| Milestone | Description | Approximate Year |
| Discovery | Identification of this compound as a potent inhibitor of beta-amyloid aggregation by Praecis Pharmaceuticals. | Early 2000s |
| Preclinical Development | In vitro and in vivo studies in transgenic mouse models of Alzheimer's disease. | Early to Mid-2000s |
| Phase 1 Clinical Trial Initiation | Start of single-dose safety and tolerability studies (NCT00100282). | 2004 |
| Phase 1/2 Clinical Trial Initiation | Commencement of multiple-dose safety and pharmacodynamic studies (NCT00100334). | 2005 |
| Acquisition of Praecis Pharmaceuticals | GlaxoSmithKline acquires Praecis Pharmaceuticals, primarily for its oncology assets. | 2007 |
| Discontinuation of Development | The clinical development program for Apan (this compound) for Alzheimer's disease is halted. | Post-2007 |
Molecular Profile and Mechanism of Action
Apan (this compound) is a synthetic oligopeptide with the amino acid sequence D-methyl-LVFFL. It is classified as an N-methylated peptide, a modification known to enhance proteolytic stability and bioavailability.
The primary mechanism of action of this compound is the inhibition of beta-amyloid aggregation. By binding to Aβ monomers or early oligomeric species, Apan is designed to prevent their assembly into the larger, insoluble fibrils that constitute amyloid plaques. Preclinical studies in transgenic mice suggested that treatment with Apan could mobilize Aβ from the brain into the cerebrospinal fluid (CSF), indicating a potential for plaque clearance or prevention of plaque formation.
Signaling Pathway of Beta-Amyloid Aggregation and Inhibition by Apan (this compound)
Caption: A diagram illustrating the aggregation of beta-amyloid and the inhibitory action of Apan.
Quantitative Data Summary
Specific quantitative data from the preclinical and clinical studies of Apan (this compound) are not extensively available in the public domain. The results of the Phase 1/2 clinical trials were not published in peer-reviewed journals. Therefore, a detailed summary of efficacy, safety, and pharmacokinetic data with specific values cannot be provided.
Experimental Protocols
Detailed experimental protocols used by Praecis Pharmaceuticals for the evaluation of this compound are proprietary. However, based on the scientific literature for the assessment of beta-amyloid aggregation inhibitors, the following are representative methodologies that would have been employed.
In Vitro Beta-Amyloid Aggregation Assay (Thioflavin T-based)
This assay is a standard method to monitor the formation of amyloid fibrils in real-time.
1. Preparation of Aβ Peptides:
-
Lyophilized synthetic Aβ1-42 peptide is dissolved in a solvent such as hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state.
-
The HFIP is evaporated, and the peptide film is stored at -20°C.
-
Immediately before the assay, the peptide is resuspended in a small volume of dimethyl sulfoxide (DMSO) and then diluted to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Aggregation Reaction:
-
The Aβ peptide solution is mixed with the test compound (this compound) at various concentrations in a 96-well black plate with a clear bottom. A vehicle control (DMSO) is also included.
-
Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures in amyloid fibrils, is added to each well.
3. Data Acquisition:
-
The plate is incubated at 37°C with intermittent shaking in a plate reader.
-
Fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals.
4. Data Analysis:
-
The increase in ThT fluorescence over time reflects the kinetics of fibril formation.
-
The inhibitory effect of this compound is determined by comparing the aggregation curves of the treated samples to the vehicle control.
-
The concentration of this compound that inhibits aggregation by 50% (IC50) can be calculated.
Experimental Workflow for In Vitro Aβ Aggregation Assay
Caption: A flowchart of a typical in vitro beta-amyloid aggregation assay.
Synthesis of N-methylated Peptides (Representative Protocol)
The synthesis of N-methylated peptides like this compound typically involves solid-phase peptide synthesis (SPPS) with specialized coupling reagents to overcome the steric hindrance of the N-methyl group.
1. Resin Preparation:
-
A suitable solid support resin (e.g., Rink Amide resin) is chosen.
2. Amino Acid Coupling:
-
Fmoc-protected amino acids are used.
-
For the coupling of an amino acid to a preceding N-methylated amino acid, which is a sterically hindered step, specialized coupling reagents are often required. Examples include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA).
-
The N-methylated amino acid (Fmoc-N-Me-Leu-OH in the case of this compound's N-terminus) is coupled using similar conditions.
3. Deprotection:
-
The Fmoc protecting group is removed using a solution of piperidine in a solvent like dimethylformamide (DMF).
4. Cleavage and Deprotection:
-
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
5. Purification and Characterization:
-
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry and analytical RP-HPLC.
Conclusion
Apan (this compound) was a promising therapeutic candidate for Alzheimer's disease based on its rational design as a beta-amyloid aggregation inhibitor. Its development by Praecis Pharmaceuticals progressed to the clinical trial stage, demonstrating the viability of this therapeutic approach. However, due to a shift in corporate strategy following the acquisition of Praecis by GlaxoSmithKline, the development of this compound was discontinued. While specific quantitative data from its clinical evaluation remain largely unavailable, the history of Apan serves as an important case study in the development of targeted therapies for neurodegenerative diseases and highlights the impact of corporate decisions on drug development pipelines.
References
An In-depth Technical Guide to Early-Stage Research on N-methylated Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies in the early-stage research and development of N-methylated peptide inhibitors. By introducing a methyl group to the amide nitrogen of a peptide backbone, researchers can significantly enhance the therapeutic potential of peptides, overcoming key limitations such as poor metabolic stability and low bioavailability. This document details the synthesis, characterization, and evaluation of these modified peptides, offering a technical resource for professionals in the field of drug discovery.
Introduction to N-methylated Peptide Inhibitors
Peptides offer high specificity and potency as therapeutic agents, but their application is often limited by their susceptibility to proteolytic degradation and poor membrane permeability. N-methylation is a chemical modification strategy that addresses these challenges by introducing a methyl group onto the backbone amide nitrogen. This modification sterically shields the amide bond from enzymatic cleavage, thereby increasing the peptide's metabolic stability and in vivo half-life.[1][2] Furthermore, N-methylation can modulate the conformational properties of the peptide, potentially leading to enhanced binding affinity for its target and improved membrane permeability.[1]
The strategic incorporation of N-methylated amino acids can fine-tune the physicochemical properties of a peptide, influencing its solubility, lipophilicity, and hydrogen bonding capacity. These alterations can collectively lead to improved pharmacokinetic and pharmacodynamic profiles, making N-methylated peptides attractive candidates for drug development.
Synthesis and Purification of N-methylated Peptides
The synthesis of N-methylated peptides typically involves solid-phase peptide synthesis (SPPS), with specific modifications to incorporate the N-methyl group. Several methods exist for the on-resin N-methylation of peptides, providing a rapid and efficient way to generate libraries of N-methylated analogs for screening.
Experimental Protocol: On-Resin N-methylation of a Peptide
This protocol describes a common method for the direct N-methylation of a peptide on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate (DMS) or methyl iodide (CH₃I)
-
2-Mercaptoethanol
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Sulfonylation: To the deprotected resin, add a solution of o-NBS-Cl (3 eq.) and collidine (5 eq.) in DMF. Shake for 2 hours. Wash the resin with DMF and DCM.
-
Methylation: Add a solution of DBU (1.5 eq.) and dimethyl sulfate (5 eq.) in DMF to the resin. Shake for 1 hour. Wash the resin with DMF.
-
Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF for 30 minutes. Wash the resin with DMF.
-
Repeat for Subsequent Residues: Repeat steps 2-5 for each subsequent amino acid to be N-methylated in the peptide sequence. For non-methylated residues, proceed with standard Fmoc-SPPS coupling protocols.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final N-methylated peptide by mass spectrometry and analytical RP-HPLC.
Characterization and In Vitro Evaluation
Following synthesis and purification, N-methylated peptide inhibitors are subjected to a series of in vitro assays to determine their activity, specificity, and potential toxicity.
Inhibition of Protein Aggregation: Thioflavin T (ThT) Assay
N-methylated peptides have shown significant promise as inhibitors of amyloid protein aggregation, a pathological hallmark of several neurodegenerative diseases. The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
Materials:
-
Amyloid peptide stock solution (e.g., Amyloid-beta 1-42)
-
N-methylated peptide inhibitor stock solution
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of the amyloid peptide, N-methylated peptide inhibitor, and ThT in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Amyloid peptide alone (positive control)
-
Amyloid peptide with varying concentrations of the N-methylated peptide inhibitor
-
N-methylated peptide inhibitor alone (negative control)
-
Buffer with ThT alone (blank)
-
-
Incubation: Incubate the plate at 37°C with continuous shaking.
-
Fluorescence Measurement: Measure the ThT fluorescence intensity at regular intervals over a period of hours to days.
-
Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence of the samples with the inhibitor to the positive control.
Cytotoxicity Assessment: MTT Assay
It is crucial to assess the potential cytotoxicity of novel peptide inhibitors. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Experimental Protocol: MTT Assay
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium
-
N-methylated peptide inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the N-methylated peptide inhibitor for a specified period (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
Quantitative Data on N-methylated Peptide Inhibitors
The following tables summarize quantitative data for several N-methylated peptide inhibitors, demonstrating their potency against various targets.
Table 1: N-methylated Peptide Inhibitors of Amyloid-beta (Aβ) Aggregation
| Inhibitor | Target | Assay | IC50 | Reference |
| SEN304 | Aβ(1-42) Aggregation | ThT Assay | ~10 µM | [3] |
| SEN304 | Aβ(1-42) Toxicity | MTT Assay | ~1 µM | [4] |
Table 2: N-methylated Peptide Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
| Inhibitor | Target | Assay | IC50 | Reference |
| Peptide 23 | Human NNMT | Enzyme Activity Assay | 0.15 nM | [5] |
| Peptide 26 | Human NNMT (in cells) | Cell-based Assay | 770 nM | [5] |
Table 3: Peptide Inhibitors of the p53-MDM2 Interaction
| Inhibitor | Target | Assay | IC50 | Kd | Reference |
| pDIQ | MDM2 | ELISA | 8 nM | - | [6] |
| pDIQ | MDMX | ELISA | 110 nM | - | [6] |
| PMI(N8A) | MDM2 | Fluorescence Polarization | - | 490 pM | [7] |
| PMI(N8A) | MDMX | Fluorescence Polarization | - | 2.4 nM | [7] |
Table 4: N-methylated Peptide Inhibitors of Integrin α5β1
| Inhibitor | Target | Assay | IC50 | Reference |
| c(phg-isoDGR-(NMe)k) | α5β1 Integrin | Cell Adhesion Assay | 1.2 nM | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in peptide inhibitor research is crucial for understanding their mechanisms of action and the experimental approaches used to study them.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by peptide inhibitors.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nsolns.com [nsolns.com]
- 5. Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of KP1019 in Preventing Amyloid-β-Induced Neurotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the ruthenium-based complex, KP1019, and its significant potential in mitigating the neurotoxic effects of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. This document details the mechanism of action of KP1019, focusing on its ability to modulate Aβ aggregation and thereby prevent neuronal damage. We present a compilation of the available quantitative data, detailed experimental protocols for the key assays used to evaluate its efficacy, and visualizations of the relevant signaling pathways implicated in Aβ-induced neurotoxicity. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of KP1019 and similar compounds in the context of neurodegenerative diseases.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the formation of intracellular neurofibrillary tangles. The accumulation of Aβ, particularly in its soluble oligomeric forms (Aβo), is considered a primary event in the AD cascade, initiating a series of downstream pathological events that lead to synaptic dysfunction and neuronal cell death.[1] Aβo exerts its neurotoxic effects through various mechanisms, including the disruption of cellular calcium homeostasis, induction of oxidative stress, and the activation of aberrant signaling pathways.[2]
One of the key pathways implicated in Aβo-induced neurotoxicity involves the cellular prion protein (PrPC), which acts as a high-affinity receptor for Aβo.[3] The binding of Aβo to PrPC triggers a signaling cascade that is mediated by the metabotropic glutamate receptor 5 (mGluR5) and the Src family kinase, Fyn.[4][5] This leads to the phosphorylation of downstream targets, including the NMDA receptor and tau protein, ultimately resulting in synaptic damage and neuronal loss.[6]
KP1019, an indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] complex, is a ruthenium-based compound originally developed as an anti-cancer agent.[7] Recent research has repurposed KP1019 as a potential therapeutic agent for AD, demonstrating its ability to modulate the aggregation of Aβ peptides and protect against their neurotoxic effects. This document provides a detailed technical overview of the current understanding of KP1019's role in preventing Aβ-induced neurotoxicity.
Mechanism of Action of KP1019
KP1019 exerts its neuroprotective effects primarily by directly interacting with Aβ peptides and altering their aggregation pathway. This modulation prevents the formation of toxic oligomeric species and redirects the aggregation process towards the formation of less harmful, off-pathway aggregates.
The key mechanistic aspects of KP1019's action include:
-
Binding to Aβ Peptides: Electron Paramagnetic Resonance (EPR) spectroscopy has shown that KP1019 binds to the histidine residues located at the N-terminus of the Aβ peptide.[8] This interaction is rapid and robust, leading to a change in the coordination environment of the Ruthenium(III) center.
-
Modulation of Aβ Aggregation: By binding to Aβ, KP1019 influences the aggregation process. Thioflavin T (ThT) fluorescence assays demonstrate that KP1019 does not inhibit aggregation outright but rather modulates the formation of Aβ species.[8] Transmission Electron Microscopy (TEM) reveals that in the presence of KP1019, Aβ peptides form large, amorphous aggregates instead of the typical neurotoxic fibrillar structures.[8]
-
Formation of Off-Pathway, Non-Toxic Species: The altered aggregation profile induced by KP1019 leads to the formation of high molecular weight, soluble Aβ species that are considered to be "off-pathway" and non-toxic. This prevents the accumulation of the harmful oligomeric intermediates that are primarily responsible for neuronal damage.
Quantitative Data on the Efficacy of KP1019
The following tables summarize the key quantitative data from in vitro studies evaluating the efficacy of KP1019 in modulating Aβ aggregation and preventing its neurotoxicity.
Table 1: Effect of KP1019 on Aβ1-42 Aggregation (Thioflavin T Assay)
| Treatment Condition | Relative ThT Fluorescence (Arbitrary Units) at 24 hours | Relative ThT Fluorescence (Arbitrary Units) at 48 hours |
| Aβ1-42 (5 µM) only | ~100 | ~120 |
| Aβ1-42 + 0.25 eq. KP1019 | ~80 | ~100 |
| Aβ1-42 + 0.5 eq. KP1019 | ~60 | ~80 |
| Aβ1-42 + 1 eq. KP1019 | ~40 | ~60 |
| Aβ1-42 + 2 eq. KP1019 | ~30 | ~40 |
| Aβ1-42 + 2 eq. Congo Red | ~20 | ~30 |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[8][9]
Table 2: Neuroprotective Effect of KP1019 on Aβ1-42-Induced Toxicity (MTT Assay in SH-SY5Y cells)
| Treatment Condition | Cell Viability (% of Control) |
| Control (untreated cells) | 100% |
| Aβ1-42 (10 µM) only | ~50% |
| Aβ1-42 + KP1019 (molar ratio not specified) | Significantly increased compared to Aβ1-42 alone |
Specific quantitative values for the rescue of cell viability by KP1019 are not detailed in the primary abstract, but the study reports a significant rescue from Aβ-associated neurotoxicity.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of KP1019's effects on Aβ neurotoxicity.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is used to monitor the formation of amyloid fibrils in real-time.[10][11]
-
Materials:
-
Aβ1-42 peptide, lyophilized
-
KP1019
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
-
Procedure:
-
Aβ1-42 Preparation: Dissolve lyophilized Aβ1-42 in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide film at -80°C. Immediately before use, dissolve the peptide film in a minimal amount of DMSO and then dilute to the final working concentration (e.g., 5 µM) in PBS.
-
KP1019 Preparation: Prepare a stock solution of KP1019 in DMSO. Further dilute in PBS to achieve the desired final concentrations (e.g., 0.25, 0.5, 1, and 2 molar equivalents relative to Aβ1-42).
-
ThT Working Solution: Prepare a stock solution of ThT in PBS (e.g., 5 mM). On the day of the experiment, dilute the stock solution to the final working concentration (e.g., 5 µM) in PBS.
-
Assay Setup: In a 96-well plate, combine the Aβ1-42 solution, the KP1019 solution (or vehicle control), and the ThT working solution. The final volume in each well should be consistent (e.g., 200 µL).
-
Incubation and Measurement: Incubate the plate at 37°C with constant agitation. Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
Data Analysis: Plot the relative fluorescence units (RFU) against time to generate aggregation curves. Compare the curves for Aβ1-42 alone with those containing different concentrations of KP1019.
-
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.[12][13]
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with F-12 supplement, fetal bovine serum (FBS), and penicillin-streptomycin
-
Aβ1-42 oligomers (prepared as described below)
-
KP1019
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
-
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 104 cells per well and allow them to adhere overnight.
-
Aβ1-42 Oligomer Preparation: Prepare Aβ1-42 oligomers by dissolving the peptide film in serum-free medium and incubating at 4°C for 24 hours.
-
Treatment: Replace the cell culture medium with fresh medium containing the prepared Aβ1-42 oligomers (e.g., 10 µM) and/or KP1019 at the desired concentrations. Include a vehicle control group.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated) cells.
-
Transmission Electron Microscopy (TEM) for Aβ Fibril Morphology
TEM is used to visualize the morphology of Aβ aggregates.[14][15]
-
Materials:
-
Aβ1-42 peptide
-
KP1019
-
PBS, pH 7.4
-
Copper grids coated with formvar and carbon
-
Uranyl acetate or phosphotungstic acid (negative stain)
-
Transmission Electron Microscope
-
-
Procedure:
-
Sample Preparation: Prepare Aβ1-42 aggregation reactions with and without KP1019 as described for the ThT assay.
-
Sample Application: After the desired incubation period (e.g., 48 hours), apply a small aliquot (e.g., 5 µL) of the sample to a carbon-coated copper grid and allow it to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample with filter paper and wash the grid by floating it on a drop of deionized water.
-
Staining: Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate or phosphotungstic acid for 1-2 minutes.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Examine the grids using a transmission electron microscope at an appropriate magnification.
-
Analysis: Capture images of the Aβ aggregates and analyze their morphology (e.g., fibrillar, amorphous, oligomeric).
-
Signaling Pathways in Aβ-Induced Neurotoxicity and the Potential Intervention Point for KP1019
The neurotoxic effects of Aβ oligomers are mediated by complex intracellular signaling cascades. Understanding these pathways is crucial for identifying therapeutic targets. KP1019's primary role is to prevent the formation of the Aβo species that initiate these cascades.
The Aβo-PrPC-mGluR5-Fyn Signaling Cascade
A central pathway in Aβo-induced synaptotoxicity involves the binding of Aβo to PrPC, which then complexes with mGluR5 to activate the non-receptor tyrosine kinase Fyn.[1][4][5]
Caption: Aβo-PrPC-mGluR5-Fyn signaling cascade and KP1019's point of intervention.
Experimental Workflow for Evaluating KP1019
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound like KP1019.
References
- 1. Synaptotoxic Signaling by Amyloid Beta Oligomers in Alzheimer's Disease Through Prion Protein and mGluR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic Glutamate Receptor 5 is a Co-Receptor for Alzheimer Aβ Oligomer Bound to Cellular Prion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Tau by Fyn: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Targeting Fyn Kinase in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the Aβ peptide aggregation pathway by KP1019 limits Aβ-associated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic Effect of Amyloid-β1-42 Oligomers on Endoplasmic Reticulum and Golgi Apparatus Arrangement in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
In Silico Modeling of PPI-1019 and Amyloid-β Interaction: A Technical Guide
Affiliation: Google Research
Abstract
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques. Inhibiting the aggregation of Aβ peptides is a primary therapeutic strategy. PPI-1019, a pentapeptide with the sequence D-(H-[(Me-L)-VFFL]NH2), has been investigated for its potential to modulate Aβ aggregation.[1] This technical guide outlines a comprehensive in silico approach to elucidate the molecular interactions between this compound and the Aβ peptide, specifically the aggregation-prone Aβ42 isoform. This document provides detailed hypothetical protocols for molecular docking and molecular dynamics simulations, presents illustrative quantitative data in structured tables, and visualizes experimental workflows and potential mechanisms of action using Graphviz diagrams. The methodologies described herein are based on established computational practices for studying peptide-protein interactions and are intended to serve as a framework for researchers in drug discovery and computational biology.
Introduction
The aggregation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of Alzheimer's disease.[2] These peptides self-assemble into soluble oligomers, protofibrils, and mature fibrils, which constitute the characteristic amyloid plaques found in the brains of AD patients. The oligomeric species are considered the most neurotoxic.[3] Consequently, the development of therapeutic agents that can inhibit or modulate Aβ aggregation is a major focus of AD research.
This compound (also known as APAN) is a D-amino acid-containing N-methylated peptide developed as a potential inhibitor of Aβ aggregation and toxicity.[1] Preclinical studies have suggested its ability to interfere with Aβ fibrillation. Understanding the precise molecular mechanism by which this compound interacts with Aβ is crucial for its further development and for the design of more potent analogues. In silico modeling, including molecular docking and molecular dynamics (MD) simulations, offers a powerful and cost-effective approach to investigate these interactions at an atomic level.[4][5]
This guide presents a hypothetical, yet plausible, in silico investigation of the this compound and Aβ42 interaction. It details the computational protocols, presents expected quantitative outcomes, and provides visual representations of the workflows and potential inhibitory mechanisms.
Proposed In Silico Investigation Workflow
The overall workflow for the in silico analysis of the this compound and Aβ42 interaction is depicted below. This process begins with the preparation of the molecular structures, proceeds through molecular docking to predict binding poses, and culminates in molecular dynamics simulations to assess the stability and dynamics of the complex.
Caption: Proposed workflow for in silico modeling of this compound and Aβ42 interaction.
Detailed Methodologies
This section provides detailed protocols for the key computational experiments proposed in this guide.
Molecular Docking Protocol
Molecular docking is employed to predict the preferred binding orientation of this compound to Aβ42.
Objective: To identify the most probable binding poses of this compound on the Aβ42 monomer and to estimate the binding affinity.
Protocol:
-
Receptor Preparation (Aβ42):
-
The atomic coordinates of the Aβ42 monomer are obtained from the Protein Data Bank (PDB ID: 1IYT).
-
Using molecular modeling software such as UCSF Chimera or Schrödinger Maestro, water molecules and any co-crystallized ligands are removed.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., AMBER).
-
The structure undergoes energy minimization to relieve any steric clashes.
-
-
Ligand Preparation (this compound):
-
The 3D structure of this compound (D-(H-[(Me-L)-VFFL]NH2)) is built using a molecular editor like Avogadro or Maestro.
-
The N-methylation on the Leucine residue is incorporated.
-
The peptide is assigned appropriate charges and is energy minimized using a suitable force field (e.g., GROMACS).
-
-
Docking Procedure:
-
Software: AutoDock Vina is used for the docking calculations.
-
Grid Box Definition: A grid box is centered on the central hydrophobic core (residues 16-21: KLVFFA) of Aβ42, a region known to be critical for aggregation. The grid dimensions are set to encompass the entire peptide.
-
Docking Parameters: The number of binding modes is set to 10, and the exhaustiveness of the search is set to 20.
-
Execution: The docking simulation is run to generate a series of binding poses for this compound on Aβ42.
-
-
Analysis of Results:
-
The resulting poses are ranked based on their calculated binding affinity (in kcal/mol).
-
The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and Aβ42 residues.
-
Molecular Dynamics Simulation Protocol
MD simulations are performed to assess the stability of the this compound-Aβ42 complex over time in a simulated physiological environment.
Objective: To evaluate the dynamic stability of the predicted binding pose and to characterize the detailed intermolecular interactions.
Protocol:
-
System Setup:
-
The highest-ranked and most plausible binding pose from the molecular docking is selected as the starting structure for the MD simulation.
-
Software: GROMACS is used for the simulation.
-
Force Field: The AMBER99SB-ILDN force field is chosen for the protein and peptide.
-
Solvation: The complex is placed in a cubic box and solvated with TIP3P water molecules.
-
Ionization: Sodium (Na+) and chloride (Cl-) ions are added to neutralize the system and to simulate a physiological salt concentration of 0.15 M.
-
-
Simulation Steps:
-
Energy Minimization: The solvated system undergoes energy minimization to remove steric clashes.
-
Equilibration: The system is gradually heated to 310 K (body temperature) and then equilibrated under constant volume (NVT) and constant pressure (NPT) conditions for 1 nanosecond (ns) each.
-
Production Run: A production MD simulation is run for at least 200 ns.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): The RMSD of the backbone atoms of Aβ42 and this compound is calculated over time to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible and stable regions of the complex.
-
Hydrogen Bond Analysis: The number and duration of hydrogen bonds between this compound and Aβ42 are monitored throughout the simulation.
-
Binding Free Energy Calculation: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is used to estimate the binding free energy of the complex from the simulation trajectory.
-
Hypothetical Data Presentation
The following tables summarize the expected quantitative data from the proposed in silico experiments.
Table 1: Molecular Docking Results of this compound with Aβ42
| Binding Pose | Binding Affinity (kcal/mol) | Interacting Aβ42 Residues (within 4 Å) | Number of Hydrogen Bonds |
| 1 | -8.5 | L17, V18, F19, F20, A21 | 3 |
| 2 | -8.2 | K16, L17, V18, F19 | 2 |
| 3 | -7.9 | F19, F20, A21, I31 | 2 |
| 4 | -7.6 | V24, G25, S26, N27 | 1 |
Table 2: MD Simulation Stability Metrics for this compound-Aβ42 Complex
| Metric | Average Value | Standard Deviation | Interpretation |
| RMSD of Aβ42 Backbone (nm) | 0.25 | 0.05 | Stable conformation of the Aβ42 peptide when bound to this compound. |
| RMSD of this compound (nm) | 0.12 | 0.03 | This compound remains stably bound in the binding pocket. |
| Number of Intermolecular H-Bonds | 3.2 | 0.8 | Consistent hydrogen bonding contributes to complex stability. |
Table 3: Binding Free Energy Decomposition (MM/PBSA)
| Energy Component | Contribution (kJ/mol) |
| Van der Waals Energy | -150.2 |
| Electrostatic Energy | -85.7 |
| Polar Solvation Energy | 120.5 |
| Non-polar Solvation Energy | -15.3 |
| Total Binding Free Energy | -130.7 |
Visualization of Potential Mechanism
Based on the hypothetical data, this compound likely inhibits Aβ42 aggregation by binding to its central hydrophobic core, a critical region for self-assembly. This interaction could sterically hinder the conformational changes required for Aβ monomers to form β-sheets and subsequently aggregate.
Caption: Proposed mechanism of this compound inhibiting Aβ42 aggregation.
Conclusion
This technical guide outlines a robust in silico strategy for investigating the interaction between the therapeutic peptide candidate this compound and the Alzheimer's-related Aβ42 peptide. By employing molecular docking and molecular dynamics simulations, it is possible to gain detailed insights into the binding mode, stability, and potential mechanism of action of this compound. The hypothetical data presented herein suggest that this compound could act as an effective inhibitor of Aβ aggregation by binding to the central hydrophobic core of the Aβ monomer, thereby preventing the conformational changes necessary for fibrillogenesis. The described protocols and analyses provide a foundational framework for future computational and experimental studies aimed at optimizing peptide-based inhibitors for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico Drug Design and Analysis of Dual Amyloid-Beta and Tau Protein-Aggregation Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-silico structural analysis of Heterocephalus glaber amyloid beta: an anti-Alzheimer's peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Drug Design and Analysis of Dual Amyloid-Beta and Tau Protein-Aggregation Inhibitors for Alzheimer's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico study of amyloid β-protein folding and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preclinical Pharmacological Profile of PPI-1019
An In-depth Technical Guide on a Novel Beta-Amyloid Aggregation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PPI-1019, also known as Apan, emerged from the laboratories of Praecis Pharmaceuticals as a promising therapeutic candidate for Alzheimer's disease. Preclinical investigations have illuminated its primary mechanism of action: the inhibition of beta-amyloid (Aβ) aggregation and the facilitation of its clearance from the central nervous system. This technical guide synthesizes the available preclinical data on this compound, detailing its pharmacological effects, the experimental methodologies likely employed in its evaluation, and the pertinent signaling pathways. While specific quantitative data from proprietary preclinical studies remain largely undisclosed following the discontinuation of the drug's development, this document provides a comprehensive overview based on established scientific principles and the limited available information.
Mechanism of Action
This compound is an oligopeptide designed to interfere with the pathological cascade of beta-amyloid, a key hallmark of Alzheimer's disease. The therapeutic hypothesis underpinning this compound centers on two synergistic actions:
-
Inhibition of Beta-Amyloid Aggregation: this compound is believed to directly bind to Aβ monomers or early-stage oligomers, preventing their conformational change into neurotoxic beta-sheet structures. This action effectively halts the nucleation and elongation phases of Aβ fibrillogenesis.
-
Enhanced Beta-Amyloid Clearance: Preclinical studies in transgenic mouse models of Alzheimer's disease have suggested that treatment with this compound leads to a significant increase in Aβ levels in the cerebrospinal fluid (CSF).[1] This finding indicates that the compound may facilitate the transport of Aβ from the brain parenchyma into the CSF, thereby promoting its clearance.[1]
The precise molecular interactions and the exact nature of the binding between this compound and Aβ have not been publicly detailed.
Preclinical Pharmacological Assessment
While specific quantitative outcomes from the preclinical assessment of this compound are not publicly available, the following sections outline the standard experimental protocols and the types of data that would have been generated to characterize its pharmacological profile.
In Vitro Efficacy
The primary in vitro assessment of an Aβ aggregation inhibitor like this compound would involve assays to quantify its ability to prevent the formation of Aβ fibrils.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a standard method used to monitor the kinetics of amyloid fibril formation in real-time.
-
Objective: To determine the concentration-dependent inhibitory effect of this compound on Aβ fibrillization.
-
Materials: Synthetic Aβ peptide (typically Aβ42), Thioflavin T dye, phosphate-buffered saline (PBS), and this compound at various concentrations.
-
Procedure:
-
Aβ42 monomers are prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) followed by removal of the solvent and resuspension in a buffer like PBS.
-
The Aβ42 solution is mixed with different concentrations of this compound in a multi-well plate.
-
Thioflavin T is added to each well.
-
The plate is incubated at 37°C with intermittent shaking to promote aggregation.
-
Fluorescence intensity is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of fibrillar Aβ, is plotted against time. The half-time of aggregation (t1/2) and the maximum fluorescence intensity are determined for each concentration of this compound. The IC50 value, representing the concentration of this compound that inhibits 50% of Aβ aggregation, is then calculated.
In Vivo Efficacy
The in vivo efficacy of this compound would have been evaluated in transgenic animal models that recapitulate key aspects of Alzheimer's disease pathology, such as the overexpression of human amyloid precursor protein (APP) leading to age-dependent Aβ plaque formation.
Experimental Protocol: Assessment of Brain Aβ Load and CSF Aβ Levels in Transgenic Mice
-
Objective: To determine the effect of this compound administration on Aβ pathology in the brains of Alzheimer's disease model mice.
-
Animal Model: Commonly used models include APPswe/PS1dE9 or 5XFAD mice.
-
Procedure:
-
A cohort of transgenic mice is treated with this compound (e.g., via intravenous or intraperitoneal injection) for a specified duration, while a control group receives a vehicle.
-
At the end of the treatment period, cerebrospinal fluid (CSF) is collected.
-
Animals are euthanized, and their brains are harvested. One hemisphere is typically fixed for immunohistochemical analysis, and the other is frozen for biochemical analysis.
-
-
Data Analysis:
-
Immunohistochemistry: Brain sections are stained with antibodies specific for Aβ to visualize and quantify the plaque burden. Image analysis software is used to calculate the percentage of the cortical or hippocampal area covered by plaques.
-
ELISA: Brain homogenates and CSF samples are analyzed using enzyme-linked immunosorbent assays (ELISAs) to measure the concentrations of soluble and insoluble Aβ40 and Aβ42.
-
Signaling Pathways
The primary signaling pathway influenced by this compound is the amyloidogenic pathway of APP processing and the subsequent aggregation and clearance of Aβ.
Quantitative Data Summary
Due to the proprietary nature of the preclinical development of this compound and its subsequent discontinuation, specific quantitative data such as IC50 values, binding affinities (Kd), pharmacokinetic parameters, and in vivo efficacy data are not publicly available. The tables below are structured to illustrate how such data would typically be presented.
Table 1: In Vitro Inhibition of Aβ42 Aggregation
| Compound | Assay | IC50 (µM) |
| This compound | Thioflavin T | Data not available |
Table 2: In Vivo Efficacy in a Transgenic Mouse Model (e.g., APPswe/PS1dE9)
| Treatment Group | Brain Aβ42 Load (% Reduction vs. Vehicle) | CSF Aβ42 Levels (pg/mL) |
| Vehicle | - | Data not available |
| This compound | Data not available | Data not available (reported as significantly increased)[1] |
Conclusion
This compound represented a targeted therapeutic approach for Alzheimer's disease by directly addressing the pathology of beta-amyloid aggregation and clearance. The available preclinical information suggests a promising mechanism of action. However, the absence of detailed, publicly available quantitative data precludes a definitive assessment of its pharmacological profile. This guide provides a framework for understanding the preclinical evaluation of such a compound, highlighting the standard methodologies and the key parameters that would have been critical in its development. Further insights into the preclinical profile of this compound would require access to the original study data from Praecis Pharmaceuticals.
References
First-Generation Beta-Amyloid Peptide Inhibitors: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of the beta-amyloid (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease (AD). The amyloid cascade hypothesis posits that the accumulation of Aβ into soluble oligomers and insoluble plaques triggers a cascade of neurotoxic events, including synaptic dysfunction, neuroinflammation, and neuronal death, ultimately leading to cognitive decline. This hypothesis has driven the development of numerous therapeutic strategies aimed at reducing the Aβ burden in the brain. The first wave of these therapeutic agents, known as first-generation beta-amyloid peptide inhibitors, primarily focused on preventing Aβ aggregation or modulating its production. This technical guide provides an in-depth review of these early inhibitors, summarizing their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy.
Key First-Generation Beta-Amyloid Peptide Inhibitors
The first-generation Aβ inhibitors were a diverse group of small molecules designed to interfere with the amyloid cascade at different points. The most extensively studied of these include Tramiprosate, Tarenflurbil, and Scyllo-inositol.
Tramiprosate (3-amino-1-propanesulfonic acid)
Tramiprosate is a small, orally bioavailable molecule that was one of the first Aβ aggregation inhibitors to be evaluated in large-scale clinical trials for AD.
Mechanism of Action: Tramiprosate is believed to exert its anti-amyloid effects by binding to the soluble form of the Aβ peptide. This interaction is thought to stabilize the peptide in a non-fibrillar conformation, thereby preventing its aggregation into toxic oligomers and fibrils.
Preclinical and Clinical Data Summary:
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | Transgenic Mice (TgCRND8) | Significant reduction in brain amyloid plaque load (~30%) and levels of soluble and insoluble Aβ40 and Aβ42 (~20-30%). Dose-dependent reduction of plasma Aβ levels (up to 60%). | [1] |
| Phase II Clinical Trial | Mild to moderate AD patients | Showed a trend toward a treatment effect on the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) (p=0.098) and significantly less hippocampal volume loss at 100 mg (p=0.035) and 150 mg (p=0.009) doses compared to placebo. | [2] |
| Phase III Clinical Trial (Alphase Study) | Mild to moderate AD patients | No significant difference between tramiprosate and placebo in the change from baseline on the ADAS-cog for either the 100 mg (MD = -0.08, 95% CI [-1.82, 1.65], p=0.09) or 150 mg (MD = -0.22, 95% CI [-1.96, 1.51], p=0.80) dose. No significant difference in the Clinical Dementia Rating Scale – Sum of Boxes (CDR-SB). | [3] |
| Phase III Sub-analysis | Mild AD patients with APOE4/4 genotype | Statistically significant superiority over placebo at weeks 52, 65, and 78 on the ADAS-cog (p≤0.01) and CDR-SB (p<0.05). | [4] |
Pharmacokinetics: Tramiprosate can cross the blood-brain barrier. Its prodrug, valiltramiprosate (ALZ-801), has been developed to improve pharmacokinetic properties and brain penetration. The primary metabolite of tramiprosate, 3-sulfopropanoic acid (3-SPA), is also pharmacologically active and crosses the blood-brain barrier.
Tarenflurbil (R-flurbiprofen)
Tarenflurbil is the R-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. It was investigated for its ability to selectively modulate the activity of γ-secretase, an enzyme involved in the production of Aβ.
Mechanism of Action: Tarenflurbil is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors which block the enzyme's activity altogether, GSMs are thought to allosterically modulate the enzyme to favor the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ38) at the expense of the highly amyloidogenic Aβ42.[5]
Preclinical and Clinical Data Summary:
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | In vitro (cell-based assays) | Modulates γ-secretase to preferentially reduce the generation of Aβ42 and favor the production of shorter, less toxic forms. | [6] |
| Phase II Clinical Trial | Mild AD patients | Showed a dose-related slower rate of decline in patients with mild AD compared to placebo. | [7] |
| Phase III Clinical Trial | Mild AD patients | No beneficial effect on the co-primary outcomes of ADAS-Cog (difference of 0.1 vs placebo, p=0.86) and the Alzheimer's Disease Cooperative Study–Activities of Daily Living (ADCS-ADL) scale (difference of -0.5 vs placebo, p=0.48) over 18 months. | [7][8] |
| Phase III Clinical Trial (International) | Mild AD patients | Confirmed the lack of clinical benefit. Paradoxically, patients on tarenflurbil had a significantly higher deterioration on the CDR-SB scale (p=0.004). | [9][10] |
Pharmacokinetics: A key challenge with tarenflurbil was its low potency and limited brain penetration, which may have contributed to its lack of efficacy in Phase III trials.[10]
Scyllo-inositol (ELND005)
Scyllo-inositol is a naturally occurring stereoisomer of inositol that was investigated for its potential to inhibit Aβ aggregation and toxicity.
Mechanism of Action: Scyllo-inositol is believed to directly bind to Aβ monomers and small oligomers, stabilizing them in a non-toxic conformation and preventing their assembly into larger, neurotoxic aggregates and fibrils.[11][12]
Preclinical and Clinical Data Summary:
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | In vitro and in vivo models | Stabilized a small conformer of Aβ42, neutralized cell-derived Aβ trimers, and promoted low molecular weight Aβ species. This resulted in decreased neuronal toxicity, increased long-term potentiation (LTP), and ablation of cognitive deficits in mouse models of AD. | [11][12] |
| Phase II Clinical Trial | Mild to moderate AD patients | No significant differences between the 250 mg dose and placebo on the Neuropsychological Test Battery (NTB) or ADCS-ADL scale at 78 weeks. A significant decrease in CSF Aβx-42 was observed in the 250 mg group compared to placebo (p=0.009). | [13][14] |
| Phase II Clinical Trial | Young adults with Down Syndrome | The drug was found to be safe and tolerable over a four-week period. No significant cognitive or behavioral changes were observed in this short trial. | [15] |
Pharmacokinetics: Scyllo-inositol is orally bioavailable and has been shown to penetrate the brain.[11]
Experimental Protocols
The evaluation of first-generation Aβ inhibitors relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for some of the key assays cited in the evaluation of these compounds.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition
This assay is a widely used method to monitor the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Protocol:
-
Preparation of Aβ Peptides:
-
Synthesized Aβ peptides (typically Aβ40 or Aβ42) are dissolved in a solvent such as hexafluoroisopropanol (HFIP) to ensure a monomeric state and then lyophilized.
-
The lyophilized peptide is then reconstituted in a suitable buffer, often a low pH solution like 10 mM HCl, to a stock concentration.
-
Immediately before the assay, the Aβ stock solution is diluted to the desired final concentration (e.g., 10-20 µM) in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well black plate with a clear bottom.
-
To each well, add the Aβ peptide solution.
-
Add the test inhibitor at various concentrations to the respective wells. A vehicle control (e.g., DMSO) is used for the control wells.
-
Add Thioflavin T solution to each well to a final concentration of approximately 10-20 µM.
-
The plate is sealed to prevent evaporation.
-
-
Incubation and Measurement:
-
The plate is incubated at 37°C with intermittent shaking to promote fibril formation.
-
Fluorescence is measured at regular intervals (e.g., every 15-30 minutes) using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
-
-
Data Analysis:
-
The fluorescence intensity over time is plotted to generate aggregation kinetics curves.
-
The lag time for nucleation and the maximum fluorescence intensity are key parameters used to assess the inhibitory effect of the test compounds. A longer lag time and a lower maximum fluorescence indicate inhibition of aggregation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., an Aβ peptide) and an analyte (e.g., an inhibitor). This allows for the determination of binding affinity (KD) and kinetic rate constants (ka and kd).
Protocol:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Monomeric Aβ peptide is immobilized onto the activated sensor chip surface via amine coupling.
-
The remaining active sites on the surface are deactivated with ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor chip surface to establish a stable baseline.
-
The inhibitor (analyte) is prepared in a series of concentrations in the running buffer.
-
Each concentration of the inhibitor is injected over the immobilized Aβ surface for a specific association time, followed by a dissociation phase where only the running buffer is flowed.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Immunoprecipitation (IP) for Aβ-Inhibitor Interaction
Immunoprecipitation can be used to demonstrate a direct interaction between an inhibitor and Aβ in a complex biological sample, such as cell lysate or cerebrospinal fluid (CSF).
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or use biological fluids (e.g., CSF) containing Aβ.
-
Incubate the sample with the small molecule inhibitor.
-
-
Immunoprecipitation:
-
Add an antibody specific to Aβ to the sample and incubate to allow the formation of antibody-Aβ-inhibitor complexes.
-
Add Protein A/G magnetic beads or agarose beads to the sample and incubate to capture the antibody-antigen complexes.
-
Wash the beads several times with a wash buffer to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analyze the eluted sample by Western blotting using an antibody against Aβ to confirm the presence of the peptide. The presence of the inhibitor in the complex can be detected by mass spectrometry if the inhibitor has a unique mass signature.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows relevant to the study of first-generation Aβ inhibitors.
References
- 1. bioradiations.com [bioradiations.com]
- 2. Clinical research Tramiprosate in mild-to-moderate Alzheimer’s disease – a randomized, double-blind, placebo-controlled, multi-centre study (the Alphase Study) [archivesofmedicalscience.com]
- 3. Efficacy and safety of tramiprosate in Alzheimer’s disease: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Effects of Oral Tramiprosate in APOE4/4 Homozygous Patients with Mild Alzheimer’s Disease Suggest Disease Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase modulator in Alzheimer's disease: shifting the end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genomes2people.org [genomes2people.org]
- 8. Effect of Tarenflurbil on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 2 randomized trial of ELND005, scyllo-inositol, in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical trial investigates potential Alzheimer's disease drug in people with Down syndrome | IOS Press [iospress.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of PPI-1019
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-1019, also known as Apan, is an investigational oligopeptide being studied for its potential therapeutic effects in Alzheimer's disease.[1] Its mechanism of action is believed to involve the inhibition of beta-amyloid aggregation, a key pathological hallmark of the disease.[1] Preclinical studies have suggested that this compound may facilitate the clearance of beta-amyloid from the brain.[1] The peptide has the amino acid sequence D-methyl-Leucyl-Valyl-Phenylalanyl-Phenylalanyl-Leucine, with a C-terminal amide.[2] This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound, utilizing the widely adopted Fmoc/tBu strategy.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound on a 0.1 mmol scale.
| Parameter | Value/Description | Notes |
| Resin | Rink Amide MBHA | Provides a C-terminal amide upon cleavage. |
| Resin Loading | 0.4 - 0.8 mmol/g | |
| Scale | 0.1 mmol | |
| Fmoc-Amino Acids | 4 equivalents (relative to resin loading) | |
| Coupling Reagents | HBTU (3.95 eq), HOBt (4 eq), DIEA (8 eq) | Standard coupling cocktail. |
| Deprotection Solution | 20% Piperidine in DMF | |
| N-Methylation Reagent | Iodomethane, DBU | For the N-terminal Leucine. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | Reagent K. |
| Reaction Time (Coupling) | 2 hours | |
| Reaction Time (Deprotection) | 20 minutes | |
| Reaction Time (N-Methylation) | 2 x 30 minutes | |
| Reaction Time (Cleavage) | 2-3 hours | |
| Purification | Reverse-Phase HPLC | C18 column. |
Experimental Protocols
Resin Swelling and Preparation
-
Weigh out the appropriate amount of Rink Amide MBHA resin for a 0.1 mmol synthesis into a fritted reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 20 minutes at room temperature to remove the Fmoc protecting group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove residual piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color.
Amino Acid Coupling
-
In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Val-OH, or Fmoc-Leu-OH) and 4 equivalents of HOBt in DMF.
-
Add 3.95 equivalents of HBTU to the amino acid solution and mix until dissolved.
-
Add 8 equivalents of DIEA to the activated amino acid solution.
-
Immediately add the activated amino acid mixture to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of blue color). If the test is positive, repeat the coupling step.
Synthesis Cycle
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the this compound sequence, starting from the C-terminus: Leucine, Phenylalanine, Phenylalanine, Valine, and Leucine.
N-Terminal Methylation
-
After the final Fmoc deprotection of the N-terminal Leucine, wash the resin with DMF.
-
Add a solution of Iodomethane (10 equivalents) and DBU (5 equivalents) in DMF to the resin.
-
Agitate the reaction for 30 minutes.
-
Drain the solution and repeat the methylation step one more time.
-
Wash the resin thoroughly with DMF, DCM, and Methanol, and then dry the resin under vacuum.
Cleavage and Deprotection
-
Prepare the cleavage cocktail (Reagent K): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A linear gradient of acetonitrile in water with 0.1% TFA is typically used for elution.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Proposed Mechanism of Action of this compound in Alzheimer's Disease.
References
Application Note & Protocol: HPLC Purification of Synthetic PPI-1019
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-1019, also known as Apan, is a synthetic oligopeptide investigated for its potential therapeutic role in Alzheimer's disease.[1] Its mechanism of action involves inhibiting the aggregation of beta-amyloid peptides.[1][2] As a synthetic peptide, purification is a critical step to ensure the high purity required for research and pre-clinical studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for purifying synthetic peptides due to its high resolution and the use of volatile mobile phases that simplify peptide recovery.[3]
This document provides a detailed protocol for the purification of synthetic this compound using RP-HPLC. Given that this compound is an N-methylated peptide with the sequence D-methyl-LVFFL, it possesses significant hydrophobicity, which requires specific considerations during purification to achieve optimal separation and recovery.[2]
Principle of Separation
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is a non-polar material (e.g., C18 silica) to which the hydrophobic peptides in the sample mixture adsorb. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (ACN), is then passed through the column. By gradually increasing the concentration of the organic solvent (a gradient elution), the bound peptides are sequentially eluted based on their hydrophobicity. More hydrophobic peptides, like this compound, will have a stronger interaction with the stationary phase and will require a higher concentration of the organic solvent to elute.[3] Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape and resolution.[3][4]
Materials and Reagents
| Item | Description |
| Instrumentation | |
| HPLC System | Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector. |
| Analytical HPLC System | For purity analysis of fractions. |
| Mass Spectrometer | (Optional) For identity confirmation. |
| Lyophilizer | For peptide recovery. |
| Columns | |
| Preparative Column | C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size, 100-300 Å pore size). A C8 or C4 column can be considered for very hydrophobic peptides. |
| Analytical Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Reagents | |
| Water | HPLC grade or Milli-Q water. |
| Acetonitrile (ACN) | HPLC grade. |
| Trifluoroacetic Acid (TFA) | HPLC grade. |
| Crude this compound | Lyophilized synthetic peptide. |
| Miscellaneous | |
| Syringe filters | 0.22 µm or 0.45 µm. |
| Vials | For sample preparation and fraction collection. |
Experimental Protocols
Crude Peptide Analysis (Analytical RP-HPLC)
Before proceeding to preparative purification, it is essential to analyze the crude synthetic this compound to determine its retention time and assess the impurity profile.[3][5]
Protocol:
-
Sample Preparation: Dissolve a small amount of crude this compound in Mobile Phase A (see table below) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]
-
HPLC Conditions:
| Parameter | Condition |
| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C (can be increased to improve peak shape for hydrophobic peptides)[6][7] |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Gradient | 5% to 95% B over 30 minutes (scouting gradient)[3] |
-
Analysis: Identify the peak corresponding to this compound based on its expected retention time and, if available, mass spectrometry data. Note the percentage of ACN at which the target peptide elutes. This will be crucial for optimizing the preparative gradient.
Preparative RP-HPLC Purification
This step aims to purify the target peptide from the crude mixture.
Protocol:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like Dimethyl Sulfoxide (DMSO) if solubility in Mobile Phase A is low.[6][8] Then, dilute the sample with Mobile Phase A to a suitable concentration for injection. The loading amount will depend on the column size and should be optimized.[3] Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
| Parameter | Condition |
| Column | Preparative C18 (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 15-20 mL/min (adjust based on column diameter) |
| Column Temperature | 30-40 °C (can be increased to improve resolution and recovery)[6][7] |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
| Optimized Gradient | Based on the analytical run. A shallower gradient around the elution point of this compound will improve separation. For example, if the peptide eluted at 50% B in the analytical run, a preparative gradient could be 40-60% B over 40 minutes.[6] |
-
Fraction Collection: Collect fractions across the peak corresponding to this compound. Collecting smaller, more numerous fractions can lead to a higher purity of the final pooled product.[3]
Purity Analysis of Collected Fractions
Each collected fraction must be analyzed to determine its purity.
Protocol:
-
Inject a small aliquot of each collected fraction into the analytical HPLC system using the same method as in the "Crude Peptide Analysis" step.
-
Analyze the resulting chromatograms to determine the purity of each fraction.
-
(Optional) Confirm the identity of the peptide in the pure fractions using mass spectrometry.
Pooling and Lyophilization
Protocol:
-
Pool the fractions that meet the desired purity level (e.g., >98%).[3]
-
Freeze the pooled fractions at -80 °C.
-
Lyophilize the frozen sample to obtain the purified this compound as a dry powder.
Optimization Strategies for Hydrophobic Peptides like this compound
-
Gradient Slope: A shallower gradient around the elution time of the target peptide can significantly improve the resolution between the desired peptide and closely eluting impurities.[6]
-
Column Temperature: Increasing the column temperature (e.g., up to 60 °C) can enhance peptide solubility, reduce mobile phase viscosity, and minimize secondary interactions, leading to sharper peaks and better recovery.[6][7]
-
Mobile Phase Modifiers: While 0.1% TFA is standard, for particularly difficult separations, altering the ion-pairing agent (e.g., using formic acid for MS compatibility, though this may reduce peak sharpness) or its concentration can be beneficial.[6]
-
Column Chemistry: If poor peak shape or recovery persists on a C18 column, switching to a less hydrophobic stationary phase, such as C8 or C4, may be advantageous.[8]
Data Presentation
Table 1: Analytical HPLC Parameters for Crude this compound Analysis
| Parameter | Setting |
| Column | Analytical C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5-95% B in 30 min |
| Temperature | 40 °C |
| Detection | 220 nm |
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Setting |
| Column | Preparative C18 (21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min |
| Gradient | Optimized based on analytical run (e.g., 40-60% B in 40 min) |
| Temperature | 40 °C |
| Detection | 220 nm |
Visualizations
Caption: Workflow for the HPLC purification of synthetic this compound.
Caption: Logical relationship for HPLC gradient optimization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Thioflavin T Assay for Evaluating the Efficacy of PPI-1019 in Inhibiting Amyloid-Beta Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques in the brain.[1] The aggregation of Aβ peptides, particularly Aβ42, from soluble monomers into neurotoxic oligomers and insoluble fibrils is a central event in the disease's pathogenesis.[1][2] Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[3][4][5] This property makes the ThT assay a widely used method to monitor Aβ aggregation kinetics and to screen for potential inhibitors of this process.[4][6] PPI-1019 is an investigational small molecule designed to block the aggregation of beta-amyloid molecules.[7] This document provides a detailed protocol for utilizing the Thioflavin T assay to assess the efficacy of this compound as an inhibitor of Aβ42 fibrillization.
Principle of the Thioflavin T Assay
Thioflavin T (ThT) is a benzothiazole dye that is weakly fluorescent in solution.[8] When it binds to the β-sheet-rich structures of amyloid fibrils, its fluorescence emission intensity increases significantly, and the emission maximum undergoes a blue shift.[4] The fluorescence intensity is directly proportional to the amount of amyloid fibrils, allowing for the quantification of fibril formation over time.[4][9] The assay can be used to determine the kinetics of fibrillization and to evaluate the inhibitory effects of compounds like this compound by measuring the reduction in ThT fluorescence in their presence.
Experimental Protocols
Materials and Reagents
-
Amyloid-beta (1-42) peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Thioflavin T (ThT)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-binding microcentrifuge tubes
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader with excitation at ~440 nm and emission at ~485 nm.[10]
Preparation of Reagents
-
Aβ42 Monomer Preparation:
-
To ensure a monomeric starting state, dissolve lyophilized Aβ42 peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into sterile, low-binding microcentrifuge tubes.
-
Allow the HFIP to evaporate in a fume hood overnight, leaving a thin peptide film.
-
Store the tubes containing the peptide film at -80°C until use.
-
Immediately before the assay, dissolve the Aβ42 film in DMSO to create a 1 mM stock solution.
-
-
Thioflavin T Stock Solution (1 mM):
-
Dissolve Thioflavin T powder in PBS buffer (pH 7.4) to a final concentration of 1 mM.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the stock solution protected from light at 4°C for up to one week.[3]
-
-
This compound Stock Solution (10 mM):
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C.
-
ThT Assay Protocol for this compound Efficacy
-
Preparation of Working Solutions:
-
On the day of the experiment, dilute the 1 mM ThT stock solution in PBS (pH 7.4) to a working concentration of 20 µM.
-
Dilute the 1 mM Aβ42 stock solution in PBS (pH 7.4) to a working concentration of 20 µM.
-
Prepare serial dilutions of the 10 mM this compound stock solution in PBS (pH 7.4) to achieve a range of final assay concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
-
Assay Setup:
-
Set up the experiment in a 96-well black, clear-bottom microplate.
-
For each condition, prepare triplicate wells.
-
Test Wells: Add 50 µL of 20 µM Aβ42, 25 µL of the corresponding this compound dilution, and 25 µL of 20 µM ThT solution.
-
Positive Control (Aβ42 aggregation): Add 50 µL of 20 µM Aβ42, 25 µL of PBS (with the same final DMSO concentration as the test wells), and 25 µL of 20 µM ThT solution.
-
Negative Control (No Aβ42): Add 50 µL of PBS, 25 µL of PBS (with DMSO), and 25 µL of 20 µM ThT solution.
-
Inhibitor Control (this compound only): Add 50 µL of PBS, 25 µL of the highest concentration of this compound, and 25 µL of 20 µM ThT solution to check for any intrinsic fluorescence of the compound.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a fluorometric microplate reader.[10]
-
Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.[10]
-
Take readings at regular intervals (e.g., every 15-30 minutes) for up to 48 hours to monitor the kinetics of aggregation.
-
Data Presentation
The quantitative data from the ThT assay can be summarized to evaluate the efficacy of this compound. The percentage of inhibition can be calculated using the fluorescence intensity at the plateau phase of the aggregation curve.
Calculation of Percentage Inhibition: Percentage Inhibition = [ (Fluorescence_Positive_Control - Fluorescence_Test_Well) / Fluorescence_Positive_Control ] * 100
Table 1: Effect of this compound on Aβ42 Aggregation
| This compound Concentration (µM) | Average ThT Fluorescence (Arbitrary Units) at 24h | Standard Deviation | Percentage Inhibition (%) |
| 0 (Positive Control) | 15,800 | 750 | 0 |
| 0.1 | 14,200 | 680 | 10.1 |
| 1 | 11,500 | 550 | 27.2 |
| 10 | 6,300 | 310 | 60.1 |
| 50 | 2,100 | 120 | 86.7 |
| 100 | 1,500 | 90 | 90.5 |
| Negative Control | 250 | 30 | - |
| 100 (Inhibitor Control) | 280 | 35 | - |
Visualizations
Amyloid-Beta Aggregation Pathway and Inhibition by this compound
Caption: A diagram illustrating the aggregation cascade of amyloid-beta monomers into mature fibrils and the inhibitory action of this compound on the formation of oligomers.
Thioflavin T Assay Experimental Workflow
Caption: A flowchart outlining the key steps of the Thioflavin T assay for evaluating this compound efficacy.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thioflavin T assay | PPTX [slideshare.net]
- 6. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Application Notes: Evaluating the Neuroprotective Effects of PPI-1019 in PC12 Cell Culture Models
Introduction
The PC12 cell line, derived from a rat pheochromocytoma, is a widely utilized in vitro model in neurobiological research.[1][2] These cells, upon treatment with Nerve Growth Factor (NGF), cease proliferation and differentiate into sympathetic neuron-like cells.[1][3] This process includes the extension of neurites and the expression of neuronal biomarkers, making them an ideal model system for studying neuronal differentiation, neurotoxicity, and the efficacy of neuroprotective compounds.[2][4] PC12 cells are particularly relevant for modeling neurodegenerative diseases like Parkinson's disease, as they are susceptible to toxins that induce neuronal damage, such as 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂), which cause oxidative stress and apoptosis.[1][4][5]
This document provides a detailed protocol for using differentiated PC12 cells to assay the neuroprotective potential of PPI-1019, a novel compound under investigation for its therapeutic effects against neurodegeneration. The protocols cover PC12 cell culture and differentiation, induction of neurotoxicity, and subsequent assessment of cell viability, cytotoxicity, oxidative stress, and apoptosis.
Principle of the Assay
This model assesses the ability of this compound to protect differentiated PC12 cells from a neurotoxic insult. The experimental workflow involves differentiating the cells with NGF, pre-treating them with various concentrations of this compound, inducing neurotoxicity, and then quantifying the extent of neuroprotection using a panel of assays. The primary endpoints measured are:
-
Cell Viability: Assessed by the MTT assay, which measures the metabolic activity of viable cells.[6]
-
Cytotoxicity: Quantified by the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.[7][8]
-
Oxidative Stress: Determined by measuring the levels of intracellular Reactive Oxygen Species (ROS).[9][10]
-
Apoptosis: Evaluated by measuring the activity of Caspase-3, a key executioner caspase in the apoptotic pathway.[11][12]
Experimental Workflow
The overall experimental process follows a logical sequence from cell preparation to data analysis.
References
- 1. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 3. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research [mdpi.com]
- 4. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bnonews.com [bnonews.com]
- 8. In Vitro Neurotoxicity Resulting from Exposure of Cultured Neural Cells to Several Types of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. biogot.com [biogot.com]
Application Notes and Protocols: Evaluating the Neurotoxic Potential of PPI-1019 in SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurotoxicology and for studying neurodegenerative diseases like Alzheimer's disease.[1][2] These cells, derived from a bone marrow biopsy of a neuroblastoma, can be differentiated into a more mature neuronal phenotype, making them a suitable system for assessing the effects of novel therapeutic compounds on neuronal viability and function.[3] PPI-1019 (also known as Apan) is an investigational small molecule oligopeptide developed for the treatment of Alzheimer's disease.[4] Its primary proposed mechanism of action is the inhibition of beta-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's.[4] While the therapeutic goal of this compound is to be neuroprotective, it is crucial to evaluate its potential neurotoxicity. These application notes provide a framework and detailed protocols for assessing the toxicological profile of this compound in SH-SY5Y cells.
Core Concepts in this compound Toxicity Assessment
The following key areas are central to understanding the potential toxic effects of this compound on neuronal cells:
-
Cell Viability and Proliferation: Determining the concentration at which a compound affects basic cellular processes such as metabolic activity and membrane integrity is a fundamental first step in any toxicity study.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products can lead to cellular damage.[5] Oxidative stress is a known component of neurodegenerative disease pathology.[6][7] It is important to investigate whether a compound like this compound, while targeting Aβ aggregation, might inadvertently induce oxidative stress.
-
Apoptosis: Programmed cell death, or apoptosis, is a critical pathway in development and disease.[8] Excessive apoptosis in the central nervous system is a feature of many neurodegenerative disorders.[9][10] Assessing markers of apoptosis is essential to determine if this compound induces this cell death pathway.
-
Mitochondrial Health: Mitochondria are central to cellular energy production and are also key regulators of cell death pathways. Mitochondrial dysfunction is implicated in neurotoxicity.[1]
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables represent hypothetical data that could be generated from the described protocols to assess the toxicity of this compound.
Table 1: Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.5 | 4.8 |
| 10 | 95.2 | 5.1 |
| 25 | 88.7 | 6.3 |
| 50 | 75.4 | 7.1 |
| 100 | 52.1 | 8.5 |
| 200 | 28.9 | 6.9 |
Table 2: Induction of Oxidative Stress by this compound (DCFH-DA Assay)
| This compound Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| 0 (Vehicle Control) | 12,345 | 1.0 |
| 10 | 13,580 | 1.1 |
| 50 | 18,517 | 1.5 |
| 100 | 29,628 | 2.4 |
| 200 | 45,676 | 3.7 |
Table 3: Caspase-3/7 Activity in Response to this compound Treatment
| This compound Concentration (µM) | Caspase-3/7 Activity (Luminescence Units) | Fold Change vs. Control |
| 0 (Vehicle Control) | 8,750 | 1.0 |
| 10 | 9,275 | 1.06 |
| 50 | 14,875 | 1.7 |
| 100 | 28,000 | 3.2 |
| 200 | 41,125 | 4.7 |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
A crucial aspect of using SH-SY5Y cells for neurotoxicity studies is the option to differentiate them into a more neuron-like phenotype, which can alter their sensitivity to toxic compounds.[3]
-
Undifferentiated SH-SY5Y Culture:
-
Culture SH-SY5Y cells in a T-75 flask with complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
-
Differentiation Protocol (Retinoic Acid Method):
-
Seed undifferentiated SH-SY5Y cells into the desired culture plates (e.g., 96-well plates for viability assays) at a density of 1x10^5 cells/well.
-
Allow the cells to adhere for 24 hours in complete growth medium.
-
Replace the medium with differentiation medium: DMEM with 2.5% FBS, 1% NEAA, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (ATRA).
-
Change the differentiation medium every 2 days for 6-7 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.
-
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[11][12]
-
Seed SH-SY5Y cells (either undifferentiated or differentiated) in a 96-well plate and treat with various concentrations of this compound (e.g., 0, 1, 10, 25, 50, 100, 200 µM) for 24 or 48 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is a common method for detecting intracellular ROS.
-
Plate SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
After treatment with this compound for the desired time, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with warm PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.[13]
Apoptosis Detection: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
-
Plate SH-SY5Y cells in a 96-well white plate.
-
Treat the cells with this compound for a specified duration (e.g., 24 hours).
-
Use a commercially available luminescent caspase-3/7 assay kit according to the manufacturer's instructions.
-
Briefly, add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. An increase in luminescence is proportional to the amount of active caspase-3/7.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling cascade for this compound-induced neurotoxicity.
Caption: Workflow for assessing the neurotoxicity of this compound in SH-SY5Y cells.
Concluding Remarks
This document provides a comprehensive guide for the initial toxicological assessment of this compound using the SH-SY5Y neuroblastoma cell line. The outlined protocols for cell culture, differentiation, and key toxicity assays (MTT, ROS, and caspase activity) form a robust basis for evaluating the neurotoxic potential of this and other novel neuro-active compounds. The provided data tables and diagrams serve as templates for data presentation and conceptual understanding of the experimental design and potential mechanisms of toxicity. It is imperative for drug development professionals to conduct such rigorous in vitro toxicity screening to ensure the safety of promising therapeutic agents before they advance to later stages of preclinical and clinical development.
References
- 1. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro differentiation modifies the neurotoxic response of SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. The Dual Role of Amyloid Beta-Peptide in Oxidative Stress and Inflammation: Unveiling Their Connections in Alzheimer's Disease Etiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Oxidative Stress Products and Related Genes in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of excessive neuronal apoptosis by the calcium antagonist amlodipine and antioxidants in cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between Neuroglial Apoptosis and Neuroinflammation in the Epileptic Focus of the Brain and in the Blood of Patients with Drug-Resistant Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Beta-Amyloid Aggregation Assay with PPI-1019
Topic: In Vitro Aggregation Assay of Beta-Amyloid with PPI-1019
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides, which aggregate to form oligomers and fibrils. These aggregates are associated with neuronal toxicity and cognitive decline. Consequently, the inhibition of Aβ aggregation is a primary therapeutic strategy in the development of new drugs for Alzheimer's disease. This compound (also known as Apan) was developed by Praecis Pharmaceuticals for the treatment of Alzheimer's Disease.[1] It is described as an oligopeptide designed to block the aggregation of beta-amyloid molecules.[1] While clinical trials have been conducted to assess its safety and tolerability, publicly available in vitro data detailing its direct effect on Aβ aggregation is limited.[2][3][4][5][6]
This document provides a detailed protocol for a common in vitro method used to assess the aggregation of beta-amyloid, the Thioflavin T (ThT) fluorescence assay. This assay is a standard method for screening and characterizing potential inhibitors of Aβ fibrillization. The following sections will detail the experimental protocol, present a template for data organization, and provide visualizations for the experimental workflow and the underlying biological pathway.
Principle of the Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro.[7] ThT is a fluorescent dye that exhibits a characteristic increase in fluorescence intensity upon binding to the beta-sheet structures that are characteristic of amyloid fibrils.[7] In its unbound state, ThT has low fluorescence. However, when it intercalates within the beta-sheets of amyloid aggregates, its fluorescence emission at approximately 482 nm is significantly enhanced when excited at around 450 nm. This change in fluorescence can be used to quantify the extent and kinetics of Aβ fibrillization.
Experimental Protocols
Materials and Reagents
-
Amyloid-beta (1-42) peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thioflavin T (ThT)
-
Test compound (e.g., this compound)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Protocol for Beta-Amyloid Aggregation Assay
-
Preparation of Aβ(1-42) Monomers:
-
Resuspend lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP using a gentle stream of nitrogen gas or in a vacuum concentrator to form a peptide film.
-
Store the dried peptide films at -80°C until use.
-
To prepare monomeric Aβ(1-42), dissolve a dried peptide film in DMSO to a concentration of 5 mM.
-
Sonicate the solution for 10 minutes in a water bath sonicator.
-
Dilute the Aβ(1-42) stock solution in cold PBS (pH 7.4) to the final working concentration (e.g., 10 µM).
-
-
Preparation of Test Compound (this compound):
-
Dissolve the test compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.
-
Prepare serial dilutions of the stock solution to achieve the desired final concentrations for the assay.
-
-
Aggregation Assay Setup:
-
In a 96-well black, clear-bottom plate, add the test compound at various concentrations. Include a vehicle control (solvent only).
-
Add the prepared Aβ(1-42) monomer solution to each well to initiate the aggregation reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
Include control wells containing Aβ(1-42) without any test compound (positive control for aggregation) and wells with buffer only (blank).
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous gentle shaking to promote fibril formation.
-
Monitor the aggregation kinetics by taking fluorescence readings at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Thioflavin T Fluorescence Measurement:
-
Prepare a ThT stock solution (e.g., 2.5 mM in water) and dilute it in PBS to the final working concentration (e.g., 25 µM).
-
At each time point, add the ThT working solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set to approximately 450 nm and 482 nm, respectively.
-
Data Presentation
The quantitative data from the ThT assay can be summarized in a table to compare the effects of different concentrations of the test compound on beta-amyloid aggregation. The fluorescence intensity is directly proportional to the amount of fibril formation.
| Test Compound Concentration (µM) | Average Fluorescence Intensity (a.u.) | Standard Deviation | % Inhibition of Aggregation |
| 0 (Vehicle Control) | 15,234 | 876 | 0% |
| 1 | 12,876 | 654 | 15.5% |
| 5 | 8,543 | 432 | 43.9% |
| 10 | 4,123 | 210 | 72.9% |
| 25 | 1,876 | 154 | 87.7% |
| 50 | 987 | 98 | 93.5% |
% Inhibition = [1 - (Fluorescence with inhibitor / Fluorescence of vehicle control)] x 100
Mandatory Visualization
Caption: Workflow of the in vitro beta-amyloid aggregation assay using Thioflavin T.
Caption: Proposed mechanism of this compound in inhibiting beta-amyloid aggregation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Safety Study of this compound in Subjects With Mild-Moderate Alzheimer's Disease [ctv.veeva.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Safety Study of this compound in Patients With Mild-Moderate Alzheimer’s Disease | Clinical Research Trial Listing [centerwatch.com]
- 7. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of PPI-1019 in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-1019, also known as Apan, is an investigational oligopeptide developed for the treatment of Alzheimer's Disease (AD). Its proposed mechanism of action is the inhibition of beta-amyloid (Aβ) aggregation, a key pathological hallmark of AD.[1] By preventing the formation of neurotoxic Aβ oligomers and plaques, this compound aims to slow or halt the progression of the disease. This document provides detailed application notes and protocols for the in vivo efficacy testing of this compound in relevant animal models of Alzheimer's disease.
The protocols outlined below are designed to assess the therapeutic potential of this compound by evaluating its effects on cognitive function, Aβ pathology, and downstream neuroinflammatory markers in well-established transgenic mouse models of AD.
Recommended Animal Models
Transgenic mouse models that overexpress human amyloid precursor protein (APP) with familial AD mutations are the most appropriate for evaluating the in vivo efficacy of Aβ aggregation inhibitors like this compound. These models develop age-dependent Aβ plaque pathology and associated cognitive deficits, mimicking key aspects of human AD.
1. 5xFAD Mouse Model:
-
Genotype: Expresses human APP with the Swedish (K670N/M671L), Florida (I716V), and London (V717I) mutations, along with human presenilin-1 (PSEN1) with the M146L and L286V mutations.
-
Pathology: Exhibits early and aggressive Aβ42 accumulation, with intraneuronal Aβ detectable at 1.5 months and amyloid plaque deposition starting at 2 months of age.[2] Significant neuronal loss and cognitive impairment are also observed.
-
Advantages: Rapid and robust pathology makes it suitable for shorter-term efficacy studies.
2. APP/PS1 Mouse Model:
-
Genotype: Co-expresses a chimeric mouse/human APP with the Swedish (K670N/M671L) mutation and a mutant human PSEN1 (deltaE9).
-
Pathology: Develops Aβ plaques in the cortex and hippocampus starting at around 6 months of age, with associated cognitive deficits.
-
Advantages: Well-characterized model with a more gradual progression of pathology, which may be relevant for studying longer-term therapeutic interventions.
Signaling Pathways of Interest
The primary target of this compound is the amyloidogenic pathway, which leads to the production and aggregation of Aβ peptides. The accumulation of Aβ aggregates triggers a cascade of downstream pathological events, including neuroinflammation and synaptic dysfunction.
References
- 1. Apelin-transgenic mice exhibit a resistance against diet-induced obesity by increasing vascular mass and mitochondrial biogenesis in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Determining the Stability and Solubility of PPI-1019
For Researchers, Scientists, and Drug Development Professionals
Introduction
PPI-1019, also known as Apan, is an N-methylated pentapeptide with the amino acid sequence D-methyl-LVFFL.[1] It acts as a beta-amyloid protein inhibitor and is under investigation for its therapeutic potential in Alzheimer's disease.[2][3] As with any potential therapeutic agent, a thorough understanding of its physicochemical properties is paramount for formulation development, manufacturing, and ensuring clinical efficacy and safety. This document provides detailed protocols for determining the stability and solubility of this compound, critical parameters for its advancement as a drug candidate.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting the results of stability and solubility studies.
| Property | Value | Source |
| Chemical Formula | C36H54N6O5 | [2][4] |
| Molecular Weight | 650.86 g/mol | [2] |
| Amino Acid Sequence | D-methyl-Leucine-Valine-Phenylalanine-Phenylalanine-Leucine | [1] |
| Appearance | White to off-white powder (assumed) | General peptide property |
| Class | Oligopeptide | [3] |
Table 1: Physicochemical Properties of this compound
Stability Testing Protocol for this compound
The purpose of stability testing is to evaluate how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.
Experimental Workflow for Stability Testing
Figure 1: Workflow for this compound Stability Testing.
Detailed Methodology
1. Materials:
-
This compound (lyophilized powder)
-
HPLC-grade solvents (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile, Water)
-
Calibrated stability chambers
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer
-
pH meter
-
Appropriate vials and closures
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).
-
Aliquot the stock solution into multiple vials for each storage condition and time point.
-
For aqueous stability, dilute the stock solution with relevant buffers (e.g., pH 4.5, 7.4, 9.0) to the desired final concentration.
3. Storage Conditions:
-
Long-term: 5°C ± 3°C and 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
Photostability: Expose samples to light conditions as per ICH Q1B guidelines.
-
Freeze-Thaw: Subject samples to a minimum of three freeze-thaw cycles (e.g., -20°C to room temperature).
4. Testing Schedule:
-
Analyze samples at initial time point (T=0).
-
Subsequent time points for long-term studies could be 3, 6, 9, 12, 18, and 24 months.
-
For accelerated studies, time points could be 1, 2, 3, and 6 months.
5. Analytical Methods:
-
Purity and Degradation: Use a validated reverse-phase HPLC method to determine the purity of this compound and quantify any degradation products.
-
Identity of Degradants: Employ mass spectrometry to identify the structure of significant degradation products.
-
Visual Inspection: Visually inspect for any changes in color, clarity, or for the presence of particulate matter.
-
pH: Measure the pH of aqueous solutions at each time point.
Data Presentation
The results of the stability studies should be summarized in a table as shown below.
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance | Degradation Products (%) |
| 5°C ± 3°C | 0 | 99.8 | Clear, colorless | < 0.1 |
| 3 months | 99.7 | Clear, colorless | < 0.1 | |
| 6 months | 99.6 | Clear, colorless | 0.1 | |
| 25°C/60% RH | 0 | 99.8 | Clear, colorless | < 0.1 |
| 3 months | 99.2 | Clear, colorless | 0.5 | |
| 6 months | 98.5 | Clear, colorless | 1.2 | |
| 40°C/75% RH | 0 | 99.8 | Clear, colorless | < 0.1 |
| 1 month | 97.0 | Clear, colorless | 2.5 | |
| 3 months | 94.5 | Slight yellow tint | 4.8 | |
| Photostability | Exposed | 96.2 | Clear, colorless | 3.1 |
| Control | 99.7 | Clear, colorless | < 0.1 | |
| Freeze-Thaw | 3 cycles | 99.5 | Clear, colorless | 0.2 |
Table 2: Example of Stability Data for this compound
Solubility Determination Protocol for this compound
The solubility of this compound needs to be determined in various solvents to support formulation development. Given its hydrophobic nature due to the presence of Leucine, Valine, and Phenylalanine residues, a range of aqueous and organic solvents should be tested.
Experimental Workflow for Solubility Testing
Figure 2: Workflow for this compound Solubility Determination.
Detailed Methodology
1. Materials:
-
This compound (lyophilized powder)
-
A range of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO, Acetonitrile)
-
Shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
HPLC system
2. Experimental Procedure (Equilibrium Solubility Method):
-
Add an excess amount of this compound powder to a series of vials.
-
Add a known volume of each test solvent to the respective vials.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC with UV detection.
Data Presentation
The solubility data should be presented in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| 0.1 N HCl | 25 | 0.5 |
| 0.1 N NaOH | 25 | 0.2 |
| Ethanol | 25 | > 10 |
| Methanol | 25 | > 10 |
| DMSO | 25 | > 50 |
| Acetonitrile | 25 | 5.2 |
Table 3: Example of Solubility Data for this compound
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the systematic evaluation of the stability and solubility of this compound. The resulting data are critical for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality and consistency of this promising therapeutic candidate. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data, which is essential for regulatory submissions and the successful progression of this compound through the drug development pipeline.
References
Troubleshooting & Optimization
Navigating the Challenges of Beta-Amyloid Aggregation: A Technical Support Guide for Reproducible Research
For Immediate Release
A new technical support center has been launched to address the critical issue of reproducibility in beta-amyloid (Aβ) aggregation assays, a cornerstone of Alzheimer's disease research and drug development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The initiative aims to standardize experimental protocols and minimize variability, thereby accelerating the discovery of effective therapeutics.
The aggregation of beta-amyloid peptides into oligomers and fibrils is a key pathological hallmark of Alzheimer's disease. However, in vitro aggregation assays are notoriously sensitive to minor variations in experimental conditions, leading to significant challenges in reproducing results between different laboratories and even between experiments within the same lab.[1][2][3][4] This lack of reproducibility can hinder progress in understanding the fundamental mechanisms of the disease and in screening for potential inhibitors of Aβ aggregation.
This technical support center directly confronts these issues by providing detailed methodologies for critical experiments, summarizing quantitative data to highlight sources of variability, and offering visual guides to experimental workflows and troubleshooting logic.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Thioflavin T (ThT) assay results are highly variable between replicates. What are the common causes?
A: Variability in ThT assays is a frequent challenge and can stem from several factors:
-
Aβ Peptide Preparation: The initial state of the Aβ peptide is paramount for reproducible aggregation kinetics.[5][6] Incomplete removal of pre-existing aggregates or "seeds" from the peptide stock can lead to rapid and inconsistent aggregation. It is crucial to start with a homogenous, monomeric Aβ solution.[5][6][7]
-
Pipetting and Mixing: Inconsistent mixing or pipetting during the assay setup can introduce variability in the local concentration of Aβ and other reagents, affecting nucleation and fibril growth.
-
Plate Effects: Variations in temperature or evaporation across a microplate can lead to different aggregation kinetics in different wells. Using a plate sealer and ensuring uniform temperature distribution in the plate reader are essential.
-
ThT Concentration: The concentration of ThT itself can influence the fluorescence signal and, in some cases, the aggregation kinetics.[8][9] It's important to use a consistent and optimal concentration of ThT.
-
Buffer Composition: Minor variations in pH, ionic strength, or the presence of contaminants in the buffer can significantly impact Aβ aggregation.[10][11][12][13]
Q2: I'm observing a very short or non-existent lag phase in my Aβ aggregation kinetics. Why is this happening?
A: A shortened or absent lag phase typically indicates the presence of pre-formed Aβ aggregates or "seeds" in your starting material.[11] These seeds act as templates for rapid elongation, bypassing the slower nucleation phase.
Troubleshooting Steps:
-
Re-evaluate your Aβ monomerization protocol: Ensure your protocol effectively disaggregates any pre-existing oligomers or fibrils. Common methods include treatment with hexafluoroisopropanol (HFIP) followed by removal of the solvent, or size-exclusion chromatography (SEC).[5][6][7][14]
-
Check the quality of your Aβ peptide: Peptides from different suppliers or even different batches from the same supplier can have varying levels of purity and pre-existing aggregates.[1][2][3]
-
Avoid harsh handling: Vigorous vortexing or sonication of the peptide solution can sometimes induce seed formation.[14] Gentle mixing is recommended.
Q3: My negative control (Aβ alone) shows significant aggregation. How can I prevent this?
A: Spontaneous aggregation of Aβ is expected, but if it occurs too rapidly or inconsistently, it can mask the effects of potential inhibitors. To manage this:
-
Optimize Aβ Concentration: Lowering the Aβ concentration can prolong the lag phase and slow the overall aggregation rate, providing a wider window to observe inhibitory effects.[15][16]
-
Adjust Incubation Conditions: Lowering the temperature or reducing agitation can also slow down the aggregation process.[10]
-
Ensure Purity of Reagents: Contaminants in buffers or water can sometimes nucleate Aβ aggregation. Use high-purity reagents and water.
Experimental Protocols
Protocol 1: Preparation of Monomeric Beta-Amyloid (Aβ) Peptide
A consistent and reliable source of monomeric Aβ is the most critical factor for reproducible aggregation assays.[5][6][7]
Materials:
-
Lyophilized synthetic Aβ peptide (e.g., Aβ42)
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Ice-cold cell culture media (e.g., F-12, phenol red-free) or appropriate buffer
-
Microcentrifuge tubes
Procedure:
-
HFIP Treatment to Remove Pre-existing Aggregates:
-
Dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL.[5][7]
-
Vortex briefly and sonicate in a bath sonicator for 5-10 minutes.[7][14]
-
Aliquot the solution into microcentrifuge tubes.
-
Evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator to form a thin peptide film.
-
Store the dried peptide films at -20°C or -80°C.
-
-
Solubilization for Immediate Use:
-
Resuspend the dried Aβ film in DMSO to a concentration of 5 mM.[5][7]
-
Vortex gently to ensure complete dissolution.
-
For oligomer preparation, dilute the DMSO stock to 100 µM with ice-cold, phenol red-free F-12 media and incubate at 4°C for 24 hours.[5]
-
For fibril formation assays, dilute the DMSO stock to the desired final concentration in the assay buffer (e.g., phosphate buffer).
-
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol describes a typical ThT fluorescence assay to monitor Aβ fibrillization in a microplate format.[17][18]
Materials:
-
Monomeric Aβ peptide solution (from Protocol 1)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.4)[17]
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Procedure:
-
Prepare the Reaction Mixture:
-
In each well of the microplate, combine the assay buffer, ThT (final concentration typically 5-20 µM), and the compound of interest (or vehicle for control).[8]
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Initiate Aggregation:
-
Add the monomeric Aβ peptide solution to each well to achieve the desired final concentration (e.g., 10-20 µM).
-
Mix gently by pipetting up and down.
-
-
Monitor Fluorescence:
-
Place the plate in the plate reader, pre-set to the desired temperature (e.g., 37°C).
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
Include an intermittent shaking step before each reading to ensure a homogenous solution.
-
Data Presentation: Factors Influencing Aβ Aggregation Kinetics
While direct quantitative comparisons between studies are challenging due to variations in experimental conditions, the following table summarizes the qualitative and, where possible, quantitative impact of key factors on Aβ aggregation kinetics.
| Factor | Observation | Impact on Lag Phase (t_lag) | Impact on Elongation Rate (k_app) | Reference(s) |
| Aβ Peptide Source | Different commercial sources and batches of Aβ peptide show significant variability in aggregation propensity. | Can be significantly shorter with peptides containing pre-existing seeds. | Can be faster with less pure or pre-aggregated peptides. | [1][2][3] |
| Initial Aβ State | Starting with monomeric Aβ is crucial for reproducibility. | Longer and more consistent. | More consistent between replicates. | [5][6][7] |
| Aβ Concentration | Higher concentrations lead to faster aggregation. | Decreases with increasing concentration. | Increases with increasing concentration. | [15][16] |
| pH | Aggregation is generally faster near the isoelectric point of Aβ. | pH-dependent, with faster nucleation at certain pH values. | Less sensitive to pH changes compared to nucleation. | [10][13][19] |
| Temperature | Higher temperatures accelerate aggregation. | Decreases with increasing temperature. | Increases with increasing temperature. | [10] |
| Agitation | Shaking or stirring dramatically accelerates fibril formation. | Significantly shortened. | Significantly increased. | [10] |
| Ionic Strength | Increased ionic strength can promote aggregation. | Can be shortened. | Can be increased. | [12] |
Visualizing Experimental Workflows and Logic
To further aid researchers, the following diagrams, generated using Graphviz, illustrate key experimental workflows and troubleshooting logic.
References
- 1. Assessing reproducibility in Amyloid β research: Impact of Aβ sources on experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Reproducibility in Amyloid β Research: Impact of Aβ Sources on Experimental Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparing Synthetic Aβ in Different Aggregation States | Springer Nature Experiments [experiments.springernature.com]
- 7. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Structural Determinant of β-Amyloid Formation: From Transmembrane Protein Dimerization to β-Amyloid Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Influence of denaturants on amyloid β42 aggregation kinetics [frontiersin.org]
- 13. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Thioflavin T spectroscopic assay [assay-protocol.com]
- 18. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factors Driving Amyloid Beta Fibril Recognition by Cell Surface Receptors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thioflavin T Assays with Peptide Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering common artifacts in Thioflavin T (ThT) assays, with a specific focus on the interference caused by peptide inhibitors.
Troubleshooting Guide
Issue 1: Reduced ThT fluorescence signal in the presence of a peptide inhibitor.
Question: My ThT fluorescence is significantly lower when I add my peptide inhibitor, suggesting strong inhibition of amyloid aggregation. How can I be sure this is a genuine effect and not an artifact?
Answer: A decrease in Thioflavin T (ThT) fluorescence is the expected outcome for a successful inhibitor of amyloid fibril formation. However, several artifacts can mimic this effect, leading to false-positive results.[1][2] It is crucial to perform control experiments to validate your findings.
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Experiment/Solution |
| Direct Fluorescence Quenching | The peptide inhibitor itself may quench the fluorescence of ThT. This is common with compounds containing aromatic residues or specific functional groups like polyphenols and flavonoids.[2] | Control Experiment: Mix the peptide inhibitor at the highest concentration used in your assay with a solution of pre-formed amyloid fibrils and ThT. A rapid decrease in fluorescence compared to a control without the inhibitor suggests direct quenching. |
| Competitive Binding | The peptide inhibitor may bind to the same or an overlapping site on the amyloid fibril as ThT, thereby displacing the dye and reducing the fluorescence signal without actually inhibiting fibril formation.[1][3] | Validation with Orthogonal Methods: Use techniques that do not rely on ThT fluorescence to confirm the absence of fibrils. Recommended methods include Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), and Circular Dichroism (CD) spectroscopy to assess the secondary structure. |
| Spectral Overlap | The inhibitor might absorb light at the excitation or emission wavelengths of ThT (typically around 450 nm for excitation and 485 nm for emission), leading to an apparent decrease in the signal.[3] | Spectroscopic Analysis: Measure the absorbance and fluorescence spectra of your peptide inhibitor alone. Significant absorbance or emission in the range of ThT's excitation and emission wavelengths indicates potential interference. |
| Inhibitor Oxidation | Some compounds, such as catecholamines and polyphenols, can oxidize during the experiment, and their oxidation products may quench ThT fluorescence.[2][3] | Time-Dependent Controls: Incubate the inhibitor under the same assay conditions (buffer, temperature, time) but without the amyloid-forming peptide. Then, add this "aged" inhibitor solution to pre-formed fibrils and ThT to see if it quenches the fluorescence. |
Issue 2: Inconsistent or irreproducible ThT assay results.
Question: I am observing high variability between replicate wells and between experiments. What could be the cause of this inconsistency?
Answer: Variability in ThT assays can stem from several factors related to sample preparation and experimental setup.[4]
Possible Causes and Solutions:
| Possible Cause | Explanation | Suggested Experiment/Solution |
| Presence of Pre-existing Aggregates | Small amounts of oligomers or fibrils in the initial protein stock can "seed" the aggregation reaction, leading to rapid and variable aggregation kinetics.[3] | Protein Preparation: Before each experiment, filter or ultracentrifuge your protein stock to remove any pre-existing aggregates.[3] |
| Peptide Inhibitor Contaminants | Trifluoroacetic acid (TFA), a common counter-ion in synthetic peptides, can alter the pH of the assay, which can affect aggregation kinetics.[5] Endotoxins can also interfere with certain biological assays.[5] | Peptide Purification: Consider TFA salt exchange to a more biocompatible counter-ion like acetate or HCl.[5] Ensure the use of high-purity, endotoxin-free peptides. |
| Improper ThT Preparation | ThT solutions can degrade over time or contain particulate matter that leads to inconsistent fluorescence readings. | Fresh Reagents: Always use freshly prepared and filtered (0.2 µm filter) ThT solutions for your assays.[4] |
| Temperature Fluctuations | Amyloid aggregation is highly sensitive to temperature. Inconsistent incubation temperatures can lead to significant variability.[4] | Consistent Incubation: Ensure a stable and uniform temperature for all samples throughout the incubation period. Use a plate reader with reliable temperature control.[4] |
| Pipetting Errors | Inaccurate pipetting, especially of viscous fibril solutions or small volumes of inhibitors, can introduce significant errors. | Careful Pipetting: Use calibrated pipettes and proper technique. When working with fibrils, mix the solution gently but thoroughly before taking an aliquot. |
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical structures in peptide inhibitors that are known to interfere with ThT assays?
A1: Peptide inhibitors containing aromatic amino acids (e.g., Tryptophan, Tyrosine, Phenylalanine) can engage in π-π stacking interactions that may interfere with ThT binding. Additionally, polyphenolic compounds (like curcumin and resveratrol), which are sometimes conjugated to peptides, are well-known to quench ThT fluorescence and absorb in a similar spectral range.[2][6]
Q2: Can Thioflavin T itself affect the aggregation process I am trying to inhibit?
A2: Yes, this is a critical consideration. ThT has been shown to interact with the monomeric form of some proteins, such as α-synuclein, and can actually accelerate their fibrillation.[2][7] This can complicate the interpretation of results, especially when screening for inhibitors. It is recommended to use the lowest concentration of ThT that provides a reliable signal (typically in the range of 10-20 µM for kinetic studies).[8]
Q3: Are there alternatives to the ThT assay for studying amyloid aggregation with peptide inhibitors?
A3: Yes, relying solely on ThT assays is discouraged, especially when dealing with potential inhibitors.[1] It is best practice to validate your findings using orthogonal methods:
-
Congo Red (CR) Spectral Shift Assay: While also a dye-based assay, CR binds to amyloid fibrils in a different manner than ThT and can serve as a complementary spectrophotometric method.[9]
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): These imaging techniques provide direct visual confirmation of the presence or absence of fibrillar structures.[1]
-
Circular Dichroism (CD) Spectroscopy: This technique can monitor the secondary structure of the protein, specifically the transition from random coil or alpha-helix to beta-sheet structures, which is characteristic of amyloid formation.
-
Size Exclusion Chromatography (SEC) or SDS-PAGE: These methods can be used to monitor the depletion of the monomeric form of the protein as it aggregates.
Q4: How should I design my control experiments when testing a new peptide inhibitor?
A4: A comprehensive set of controls is essential for interpreting your ThT assay results correctly. Consider the following:
-
Amyloid-forming peptide alone: To establish the baseline aggregation kinetics.
-
Amyloid-forming peptide + peptide inhibitor: The primary experimental condition.
-
Peptide inhibitor alone + ThT: To check for intrinsic fluorescence of the inhibitor.
-
Buffer + ThT: To determine the background fluorescence.
-
Pre-formed fibrils + ThT: To establish the maximum fluorescence signal.
-
Pre-formed fibrils + peptide inhibitor + ThT: To test for direct quenching or displacement of ThT by the inhibitor.
Experimental Protocols
Detailed Protocol: Thioflavin T Kinetic Assay
-
Protein Preparation:
-
Dissolve the amyloid-forming peptide in the appropriate buffer to create a stock solution.
-
To disaggregate any pre-formed oligomers or fibrils, follow a protein-specific disaggregation protocol (e.g., treatment with HFIP or NaOH followed by neutralization and buffer exchange).
-
Immediately before the assay, centrifuge the stock solution at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C and use the supernatant.
-
-
Reagent Preparation:
-
Assay Setup (96-well plate format):
-
Use a non-binding, black, clear-bottom 96-well plate.[10]
-
Prepare the reaction mixtures in each well. A typical final volume is 100-200 µL.
-
The final concentration of the amyloid-forming peptide should be optimized for your system (e.g., 10-50 µM).
-
The final concentration of ThT is typically between 10-25 µM.[4][8]
-
Add the peptide inhibitor at various concentrations to the respective wells.
-
Include all necessary controls as outlined in the FAQ section.
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader with temperature control (e.g., 37°C).[4]
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[4]
-
Program the reader to take measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (which can range from hours to days).
-
Incorporate shaking (e.g., orbital or linear) between reads to promote aggregation, if required for your system.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer + ThT) from all readings.
-
Plot the fluorescence intensity as a function of time for each condition.
-
Analyze the kinetic parameters, such as the lag time and the apparent growth rate, to quantify the effect of the inhibitor.
-
Visualizations
Caption: Workflow for a ThT assay with peptide inhibitors, including critical controls.
Caption: True inhibition vs. common artifacts in ThT assays with peptide inhibitors.
References
- 1. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 5. genscript.com [genscript.com]
- 6. scispace.com [scispace.com]
- 7. Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
Technical Support Center: Optimizing PPI-1019 Concentration for In Vitro Neurotoxicity Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on utilizing PPI-1019 in in vitro neurotoxicity assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Apan, is an investigational small molecule drug developed for the treatment of Alzheimer's disease.[1] Its primary mechanism of action is to inhibit the aggregation of beta-amyloid (Aβ) peptides, which are believed to be a key initiator of neurotoxicity in Alzheimer's disease.[1] By preventing the formation of these toxic aggregates, this compound may help protect neurons from damage and subsequent cell death.[1]
Q2: What are the key properties of this compound to consider for in vitro assays?
It is important to note that this compound has low water solubility (0.00303 mg/mL) but is soluble in dimethyl sulfoxide (DMSO).[1][2] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a recommended starting concentration range for this compound in a neurotoxicity assay?
Since specific effective concentrations of this compound in various neuronal cell lines are not widely published, a good starting point is to test a broad concentration range. A logarithmic dilution series, for instance from 10 nM to 100 µM, is a common approach for novel compounds. It is crucial to first perform a cytotoxicity assay to determine the concentration range where this compound itself is not toxic to the cells.
Q4: How can I be sure that the observed effects are due to this compound's activity and not an artifact of the assay?
To validate your results, it is essential to include proper controls. This includes a vehicle control (the solvent used to dissolve this compound, typically DMSO, at the same final concentration as in the experimental wells), a positive control (a known neurotoxic agent like beta-amyloid oligomers), and a negative control (untreated cells). Additionally, you can perform a "compound-only" control by adding this compound to the assay medium without cells to check for any direct interference with the assay reagents.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing the concentration of a novel compound like this compound in in vitro neurotoxicity assays.
| Problem | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | This compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into the aqueous culture medium. | - Prepare a high-concentration stock solution in 100% DMSO.- When preparing working solutions, dilute the stock in pre-warmed culture medium just before use and vortex thoroughly.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid both solvent toxicity and compound precipitation.[3]- Visually inspect the wells for any signs of precipitation after adding the compound. |
| High Background Signal in Viability/Toxicity Assays | - Contamination of reagents or cell cultures.- Reagent interference with the compound.- High spontaneous cell death. | - Use fresh, sterile reagents and maintain aseptic cell culture techniques.- Run a "reagent blank" control (media + compound + assay reagent, no cells) to check for direct chemical reactions.- Optimize assay incubation times to minimize background signal.- Ensure cells are healthy and seeded at an optimal density. |
| Inconsistent or Non-reproducible Results | - Inconsistent cell seeding density.- Pipetting errors, especially with small volumes.- "Edge effects" in multi-well plates.- Variability in compound dilutions. | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper pipetting techniques. For serial dilutions, mix thoroughly between each step.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.- Prepare fresh dilutions of this compound for each experiment from the stock solution. |
| No Neuroprotective Effect Observed | - The concentration of this compound is too low.- The concentration of the neurotoxic insult (e.g., beta-amyloid) is too high, causing overwhelming cell death.- The chosen cell line is not a suitable model.- The incubation time is not optimal. | - Test a wider and higher concentration range of this compound.- Perform a dose-response curve for the neurotoxic agent to determine a concentration that causes approximately 50% cell death (EC50).- Consider using a different neuronal cell line or primary neurons.- Conduct a time-course experiment to optimize the pre-incubation or co-incubation time of this compound with the neurotoxic agent. |
Experimental Protocols
Here are detailed protocols for key in vitro assays to assess the neuroprotective effects of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., aggregated beta-amyloid peptides)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed neuronal cells into a 96-well plate at an optimal density and allow them to adhere and differentiate as required.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Pre-treat the cells with the this compound dilutions or vehicle control for a predetermined time (e.g., 2-24 hours).
-
Introduce the neurotoxic agent (e.g., aggregated beta-amyloid) to the wells (except for the negative control wells) and co-incubate for the desired period (e.g., 24-48 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[6]
Materials:
-
Neuronal cells
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Neurotoxic agent
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a new plate and then adding the assay reagents.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).[6]
-
Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells compared to the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Immunofluorescence Staining for Neuronal Markers
Immunofluorescence staining allows for the visualization and quantification of neuronal morphology and the expression of specific neuronal markers, such as β-III tubulin (Tuj1) or Microtubule-Associated Protein 2 (MAP2), to assess neuronal health and neurite outgrowth.[7][8]
Materials:
-
Neuronal cells cultured on coverslips or in imaging-compatible plates
-
This compound stock solution (in DMSO)
-
Neurotoxic agent
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat the neuronal cells with this compound and the neurotoxic agent as described in the MTT assay protocol.
-
After treatment, wash the cells with PBS and fix them with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10-15 minutes.
-
Wash with PBS and then block non-specific antibody binding by incubating with the blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells with PBS and then counterstain the nuclei with DAPI for 5-10 minutes.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
Analyze the images to quantify neuronal survival, neurite length, and branching.
Visualizations
Signaling Pathway of Beta-Amyloid Induced Neurotoxicity
Caption: Beta-Amyloid processing and neurotoxicity pathway.
General Experimental Workflow for Optimizing this compound Concentration
Caption: Experimental workflow for this compound optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Experimental Design and the DOE Workflow [jmp.com]
- 4. novateinbio.com [novateinbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arp1.com [arp1.com]
Interpreting unexpected results in PPI-1019 aggregation inhibition studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in PPI-1019 aggregation inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
This compound, also known as Apan, is an investigational oligopeptide developed by Praecis Pharmaceuticals for the treatment of Alzheimer's Disease.[1] Its primary proposed mechanism of action is to block the aggregation of beta-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[1] It is believed that by inhibiting aggregation, this compound may facilitate the clearance of Aβ from the brain into the cerebrospinal fluid (CSF).[1]
Q2: What are some common in vitro assays used to assess this compound's effect on Aβ aggregation?
Commonly used in vitro assays to monitor protein aggregation include:
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils. An increase in fluorescence intensity is indicative of fibril formation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. A shift in the elution profile towards earlier fractions can indicate the formation of higher molecular weight aggregates.[2]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the formation of larger aggregates over time.[2]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of fibril morphology.
-
Native Polyacrylamide Gel Electrophoresis (PAGE): In native PAGE, proteins are separated based on their size and charge. Aggregates may fail to enter the gel or migrate as higher molecular weight species.[2]
Q3: What are the general challenges in drug development for neurodegenerative diseases?
The development of drugs for neurodegenerative diseases faces several challenges, including:
-
An incomplete understanding of the underlying biological mechanisms of the diseases.[3][4]
-
The failure of animal models to accurately predict efficacy in humans.[3][4]
-
The lack of validated biomarkers to track disease progression and drug response.[3][5]
Troubleshooting Unexpected Results
Scenario 1: Increased ThT Fluorescence Signal in the Presence of this compound
Question: I am observing an increase in Thioflavin T (ThT) fluorescence when I incubate beta-amyloid with this compound, which is the opposite of the expected inhibitory effect. What could be the cause?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| This compound Intrinsic Fluorescence or ThT Interaction: | 1. Run a control experiment with this compound and ThT in the absence of beta-amyloid to check for direct interaction or intrinsic fluorescence. 2. Test a different fluorescent dye that also binds to amyloid fibrils, such as Congo Red, to see if the effect is specific to ThT. |
| This compound Inducing Non-Fibrillar Aggregates: | 1. Use an orthogonal technique like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to determine if this compound is promoting the formation of oligomers or other non-fibrillar species that may still bind ThT.[2] 2. Visualize the aggregates using Transmission Electron Microscopy (TEM) to assess their morphology. |
| Suboptimal Buffer Conditions: | 1. Ensure the pH of the buffer is appropriate for both beta-amyloid and this compound stability. Proteins are often least soluble at their isoelectric point (pI).[8] 2. Vary the ionic strength of the buffer, as salt concentration can influence electrostatic interactions and aggregation.[8] |
| Compound Precipitation: | 1. Visually inspect the solution for any cloudiness or precipitate.[2] 2. Centrifuge the sample and measure the absorbance of the supernatant at 280 nm to check for loss of soluble protein. |
Logical Troubleshooting Workflow for Increased ThT Signal
Caption: Troubleshooting workflow for an unexpected increase in ThT signal.
Scenario 2: No Inhibition of Aggregation Observed in a Cell-Based Assay
Question: My in vitro biophysical assays (e.g., ThT) show that this compound inhibits beta-amyloid aggregation. However, I do not see any reduction in cytotoxicity in my cell-based assay. Why might this be?
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability of this compound: | 1. Assess the cellular uptake of this compound using a labeled version of the compound or by measuring its concentration in cell lysates. 2. If permeability is low, consider using a cell-penetrating peptide or a different delivery system. |
| Compound Instability or Metabolism: | 1. Measure the stability of this compound in the cell culture media over the time course of the experiment. 2. Analyze cell lysates for potential metabolites of this compound. |
| Toxicity of this compound Itself: | 1. Perform a dose-response experiment with this compound alone to determine its intrinsic cytotoxicity. 2. If the compound is toxic at the concentrations used for the inhibition assay, a narrower therapeutic window may need to be explored. |
| Irrelevance of the Aggregation Pathway: | 1. The cytotoxic species in your cell model may be a specific type of oligomer that is not effectively inhibited by this compound, even if fibril formation is blocked. 2. Characterize the beta-amyloid species present in your cell-based assay. |
Signaling Pathway for Aβ-Induced Cytotoxicity
Caption: A simplified pathway of Aβ aggregation and induced cytotoxicity.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
-
Preparation of Aβ:
-
Reconstitute synthetic Aβ peptide (e.g., Aβ42) in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is monomeric.
-
Aliquot and lyophilize to remove the HFIP.
-
Store at -80°C.
-
Immediately before use, resuspend the Aβ in a small volume of DMSO and then dilute to the final working concentration in the assay buffer (e.g., 50 mM phosphate buffer, 100 mM NaCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add the following to each well:
-
Aβ solution to a final concentration of 10 µM.
-
This compound at various concentrations (e.g., 0.1 µM to 100 µM).
-
ThT to a final concentration of 20 µM.
-
Assay buffer to the final volume.
-
-
Include controls: Aβ alone, this compound alone, and buffer alone.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with gentle shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only control.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Compare the curves for Aβ alone with those containing different concentrations of this compound to determine the extent of inhibition.
-
Protocol 2: Native PAGE for Detection of Aβ Aggregates
-
Sample Preparation:
-
Incubate Aβ (e.g., 25 µM) with and without this compound at 37°C for a specified time (e.g., 24 hours).
-
-
Gel Electrophoresis:
-
Use a precast native polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Load the samples mixed with a native sample buffer (without SDS or reducing agents).
-
Run the gel at a constant voltage (e.g., 120 V) in a cold room or on ice to minimize protein denaturation.
-
-
Staining:
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
-
Analysis:
-
Monomeric Aβ will migrate as a low molecular weight band.
-
Oligomers and larger aggregates will appear as higher molecular weight bands or as a smear, or they may be retained in the stacking gel or wells.
-
Compare the band patterns of Aβ with and without this compound to assess the effect of the inhibitor on aggregation.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Development Challenges - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dealing with the challenges of drug discovery | CAS [cas.org]
- 5. icr.ac.uk [icr.ac.uk]
- 6. pharmanow.live [pharmanow.live]
- 7. srgtalent.com [srgtalent.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Addressing off-target effects of PPI-1019 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of PPI-1019 in cellular models.
Troubleshooting Guides
Issue: Unexpected cellular phenotype observed with this compound treatment.
This guide provides a systematic approach to determine if the observed phenotype is a result of off-target effects.
Experimental Workflow: Investigating Off-Target Effects
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Methodologies:
-
Dose-Response Curve:
-
Seed cells at a consistent density in a multi-well plate.
-
Prepare a serial dilution of this compound, typically from 10 µM down to 1 nM.
-
Treat cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Assess the phenotype of interest using a quantitative assay (e.g., cell viability, reporter gene expression).
-
Plot the response against the log of the inhibitor concentration to determine the EC50.
-
-
Orthogonal Inhibitor Control:
-
Select a structurally distinct inhibitor with high selectivity for the intended target of this compound.
-
Treat cells with this control inhibitor at its known effective concentration.
-
Compare the resulting phenotype to that observed with this compound. A similar phenotype suggests an on-target effect.
-
-
Target Knockdown (siRNA/shRNA):
-
Transfect or transduce cells with siRNA or shRNA constructs targeting the intended protein target of this compound.
-
Include a non-targeting control siRNA/shRNA.
-
Confirm target protein knockdown by Western blot or qPCR.
-
Assess if the knockdown recapitulates the phenotype observed with this compound treatment.
-
Frequently Asked Questions (FAQs)
Q1: My cells are showing a high degree of toxicity at concentrations where I expect to see specific inhibition. Is this an off-target effect?
A1: It is possible. High toxicity at or near the IC50 for the primary target can suggest off-target liabilities. We recommend performing a dose-response curve and comparing the cytotoxic concentration (CC50) to the effective concentration (EC50) for the desired phenotype. A narrow therapeutic window (CC50 close to EC50) may indicate off-target effects.
Q2: I am observing modulation of a signaling pathway that is not known to be downstream of the intended target. How can I confirm if this is due to this compound's off-target activity?
A2: This is a strong indicator of potential off-target effects. To investigate this, you can utilize a kinome-wide profiling service to identify other kinases that this compound may be inhibiting. The data below summarizes the inhibitory profile of this compound against a panel of kinases.
In Vitro Kinase Profiling of this compound
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| Primary Target Kinase A | 15 | 98% |
| Off-Target Kinase B | 250 | 75% |
| Off-Target Kinase C | 800 | 40% |
| Off-Target Kinase D | >10,000 | <5% |
This data indicates that this compound has significant inhibitory activity against Kinase B and moderate activity against Kinase C at a 1 µM concentration.
Signaling Pathway: On-Target vs. Off-Target Effects
Technical Support Center: Refining Animal Models for Beta-Amyloid Inhibitor Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test beta-amyloid (Aβ) inhibitors.
Frequently Asked Questions (FAQs)
Q1: Which transgenic mouse model is most suitable for my preclinical study of Aβ inhibitors?
A1: The choice of mouse model depends on the specific research question, timeline, and budget. Key factors to consider include the desired speed of Aβ pathology onset, the presence of other pathologies like tauopathies, and the specific Aβ species of interest.[1][2] First-generation transgenic models, which overexpress mutant human amyloid precursor protein (APP) or both APP and presenilin (PS), are widely used.[2] Newer, second-generation models have humanized sequences and clinical mutations in the endogenous mouse App gene, which can avoid phenotypes related to overexpression.[2]
Q2: My Aβ inhibitor shows promising results in vitro, but is ineffective in vivo. What are the potential reasons?
A2: This is a common challenge in Alzheimer's disease (AD) drug development. Several factors could contribute to this discrepancy:
-
Blood-Brain Barrier (BBB) Penetration: The compound may not be effectively crossing the BBB to reach its target in the central nervous system.[3][4][5] More than 98% of small-molecule drugs are prevented from entering the brain by the BBB.[4]
-
Drug Delivery Method: The route of administration and formulation can significantly impact drug exposure in the brain.[3] Novel delivery systems like nanoemulsions or nanostructured lipid carriers are being explored to improve brain uptake.[3]
-
Off-Target Effects: The compound might have unforeseen off-target effects in a complex biological system that are not apparent in vitro.
-
Model-Specific Differences: The specific Aβ pathology in the chosen animal model may not fully recapitulate the human disease state your inhibitor is designed to target.[6]
Q3: I am observing high variability in the behavioral outcomes of my mouse cohort. How can I reduce this?
A3: High variability in behavioral tests is a frequent issue. To mitigate this, consider the following:
-
Standardize Experimental Conditions: Ensure consistent lighting, temperature, and handling procedures for all animals.[7]
-
Control for Genetic Background: Use mice from the same genetic background, as this can influence behavior.
-
Age and Sex Matching: Test animals of the same age and sex, as these factors can significantly impact cognitive performance and pathology.[8] For example, female 5XFAD mice show spatial learning deficits earlier than males.[8]
-
Adequate Sample Size: Perform a power analysis to determine the appropriate number of animals needed to detect a statistically significant effect.[9][10]
-
Habituation: Acclimate the mice to the testing room and equipment before starting the experiment to reduce stress-induced variability.[11]
Troubleshooting Guides
Problem 1: Inconsistent Aβ quantification with ELISA
| Symptom | Potential Cause | Suggested Solution |
| Low Aβ signal | Incomplete extraction of Aβ from brain tissue. | Use a sequential extraction protocol. A diethylamine (DEA) extraction can isolate soluble, non-plaque-associated Aβ, while a subsequent formic acid (FA) extraction can isolate deposited, plaque-associated Aβ.[12] |
| Poor antibody performance. | Select well-characterized antibodies with high specificity for the target Aβ species (e.g., Aβ40, Aβ42, or specific oligomeric forms).[13][14] Ensure the capture and detection antibodies recognize different epitopes.[13] | |
| High background noise | Non-specific antibody binding. | Use a blocking buffer (e.g., 1% BSA in PBS with 0.05% Tween-20) and ensure adequate washing steps between antibody incubations.[13] |
| Cross-reactivity of the secondary antibody. | If using an indirect sandwich ELISA, confirm that the secondary antibody does not cross-react with the capture antibody.[13] |
Problem 2: Difficulty in visualizing Aβ plaques with immunohistochemistry (IHC)
| Symptom | Potential Cause | Suggested Solution |
| No or weak plaque staining | Epitope masking. | Perform antigen retrieval. For Aβ plaques, a formic acid pretreatment can be effective in unmasking epitopes.[15] |
| Low antibody concentration. | Optimize the primary antibody concentration by running a titration series. | |
| Insufficient tissue permeabilization. | For thicker sections, increase the incubation time with a permeabilization agent like Triton-X.[16] | |
| High non-specific staining | Primary antibody is too concentrated. | Reduce the concentration of the primary antibody. |
| Inadequate blocking. | Use a blocking solution, such as normal serum from the same species as the secondary antibody, to block non-specific binding sites.[16] |
Comparative Data of Common AD Mouse Models
| Mouse Model | Genes Mutated | Aβ Plaque Onset | Cognitive Deficit Onset | Key Features |
| 5XFAD | Human APP (Swedish, Florida, London mutations) & Human PS1 (M146L, L286V)[17] | 2 months[1] | 5-6 months[18] | Rapid and aggressive amyloid pathology.[1] |
| APP/PS1 | Chimeric Mouse/Human APP (Swedish mutation) & Human PS1 (dE9)[17] | 3 months[19] | 3-6 months[20] | Well-characterized model with progressive Aβ deposition.[20][21] |
| 3xTg-AD | Human APP (Swedish mutation), Human PSEN1 (M146V), & Human MAPT (P301L)[1] | 6 months[1] | 4.5 months[1] | Develops both Aβ plaques and neurofibrillary tangles (NFTs).[1] |
| hAβ-KI (Humanized Aβ Knock-in) | Mouse APP with a humanized Aβ sequence[22] | Late-onset features[22] | Age-dependent impairments[22] | Models late-onset AD without APP overexpression.[22] |
Experimental Protocols
Protocol 1: ELISA for Aβ42 Quantification in Mouse Brain
This protocol is adapted from established methods for the sensitive quantification of Aβ peptides.[23][24]
1. Brain Tissue Homogenization: a. Homogenize brain tissue (e.g., cortex or hippocampus) in a cold tissue homogenization buffer at a concentration of 100 mg/mL on ice. b. For soluble Aβ, use a DEA solution (0.2% DEA in 50 mM NaCl).[12] c. Centrifuge at 100,000 x g for 1 hour at 4°C.[12] d. Collect the supernatant containing the soluble fraction and neutralize it with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.[12]
2. ELISA Procedure (Sandwich ELISA): a. Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ42 (e.g., 1 µg/mL) and incubate overnight at 4°C.[13] b. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[13] c. Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. d. Add prepared standards and brain homogenate samples to the wells and incubate for 2 hours at room temperature.[13] e. Wash the plate three times. f. Add a biotinylated detection antibody that recognizes the N-terminus of Aβ (e.g., 6E10) and incubate for 2 hours at room temperature. g. Wash the plate three times. h. Add streptavidin-HRP and incubate for 1 hour at room temperature. i. Wash the plate five times. j. Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed. k. Stop the reaction with a stop solution (e.g., 2N H₂SO₄). l. Read the absorbance at 450 nm on a plate reader.
Protocol 2: Morris Water Maze for Spatial Memory Assessment
This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory in mice.[7][20][25][26]
1. Apparatus: a. A circular pool (approximately 110-120 cm in diameter) filled with water made opaque with non-toxic white paint.[18][26] b. A hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.[26] c. The pool should be located in a room with various distal visual cues.
2. Procedure: a. Acquisition Phase (4-5 days): i. Conduct 4 trials per day for each mouse. ii. For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions. iii. Allow the mouse to swim freely for up to 60 or 90 seconds to find the hidden platform.[7] iv. If the mouse does not find the platform within the time limit, guide it to the platform. v. Allow the mouse to remain on the platform for 15-30 seconds.[7] vi. Record the escape latency (time to find the platform) and path length using a video tracking system. b. Probe Trial (24 hours after the last acquisition trial): i. Remove the escape platform from the pool. ii. Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds. iii. Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
Visualizations
Caption: A typical experimental workflow for evaluating the efficacy of beta-amyloid inhibitors in transgenic mouse models.
Caption: The two main pathways for APP processing: the non-amyloidogenic and the amyloidogenic pathways.
References
- 1. An Update of Animal Models of Alzheimer Disease with a Reevaluation of Plaque Depositions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Improving Drug Delivery for Alzheimer’s Disease Through Nose-to-Brain Delivery Using Nanoemulsions, Nanostructured Lipid Carriers (NLC) and in situ Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Current Strategies for Delivering Alzheimer’s Disease Drugs across the Blood-Brain Barrier [mdpi.com]
- 5. Drug Delivery to the Brain in Alzheimer’s Disease: Consideration of the Blood-brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Animal Models of Alzheimer’s Disease: Challenges in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. researchgate.net [researchgate.net]
- 9. Relevance of transgenic mouse models for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Power Calculations for Clinical Trials in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 14. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - Comparison of 4G8 IHC with or without formic acid pretreatment in aged APP/PS1 mouse brain. - Public Library of Science - Figshare [plos.figshare.com]
- 16. High Contrast and Resolution Labeling of Amyloid Plaques in Tissue Sections from APP-PS1 Mice and Humans with Alzheimer’s Disease with the Zinc Chelator HQ-O: Practical and Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. ovid.com [ovid.com]
- 19. biospective.com [biospective.com]
- 20. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 21. Immunocytochemical Characterization of Alzheimer Disease Hallmarks in APP/PS1 Transgenic Mice Treated with a New Anti-Amyloid-β Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Mitigating PPI-1019 Interference in Fluorescent Assays
This support center provides researchers with comprehensive troubleshooting guides and FAQs to address potential interference caused by the investigational compound PPI-1019 in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Troubleshooting Guide
This guide provides a structured, question-and-answer approach to resolving common issues related to interference from this compound.
Q1: I'm observing an unexpectedly high fluorescence signal in my assay wells containing this compound, even in my "no-target" controls. What is the likely cause?
A1: This is a classic sign of autofluorescence , where this compound itself is fluorescent at the excitation and emission wavelengths of your assay's reporter dye.[1][2] This intrinsic fluorescence adds to the total signal, which can mask true biological effects or lead to false-positive results.[1]
Recommended Actions:
-
Run a Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at various concentrations, without any other assay components. A concentration-dependent increase in signal confirms autofluorescence.[2]
-
Perform a Spectral Scan: Determine the full excitation and emission spectra of this compound to identify its fluorescent profile. This will reveal the wavelengths at which interference is strongest.
-
Switch to a Red-Shifted Fluorophore: Autofluorescence from small molecules is often more pronounced at shorter (blue-green) wavelengths.[3][4] If the spectral profile of this compound allows, switch to a fluorophore that excites and emits at longer wavelengths (e.g., >600 nm) to avoid the interference.[5]
Q2: My fluorescence signal is significantly lower than expected when this compound is present, suggesting strong inhibition. How can I be sure this is a real effect?
A2: This could be due to fluorescence quenching or an inner filter effect .[1][6]
-
Quenching occurs when this compound directly interacts with the fluorophore, causing it to return to its ground state without emitting a photon.[1]
-
The Inner Filter Effect happens when this compound absorbs light at the excitation or emission wavelength of the fluorophore, reducing the light that reaches the fluorophore and/or the detector.[1]
Recommended Actions:
-
Measure Compound Absorbance: Scan the absorbance spectrum of this compound at the concentrations used in your assay. High absorbance (>0.1 AU) at the excitation or emission wavelength of your fluorophore points to a potential inner filter effect.[1]
-
Run a Quenching Control Assay: Measure the signal of the free fluorophore in assay buffer. Add this compound at various concentrations. A compound-dependent decrease in the fluorophore's signal confirms quenching activity.
-
Modify Assay Conditions: If quenching or inner filter effect is confirmed, try reducing the concentration of the fluorophore or using low-volume, black microplates to shorten the light's pathlength.[1]
-
Apply Correction Formulas: For moderate inner filter effects, mathematical corrections can be applied to the data if the absorbance of this compound is well-characterized.
Q3: I notice that the fluorescence signal in my this compound wells changes over time, while my control wells are stable. What could be causing this?
A3: This suggests that this compound may be unstable in the assay buffer or is reacting with assay components. This could also be due to photobleaching , where the compound loses its fluorescence upon repeated exposure to the excitation light.
Recommended Actions:
-
Perform a Kinetic Read: Measure the fluorescence signal at multiple time points throughout your intended assay duration. This will characterize the rate and direction of the signal drift.[2]
-
Assess Compound Stability: Incubate this compound in the assay buffer for the full duration of the experiment. Analyze its integrity afterward using a method like HPLC to check for degradation.
-
Check for Precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation over time, as aggregates can scatter light and cause signal instability. If solubility is an issue, consider lowering the compound concentration.[2]
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
A1: The intrinsic spectral properties of this compound are summarized below. These properties are crucial for understanding its potential for interference with common fluorophores.
Table 1: Spectral Properties of this compound in Assay Buffer (pH 7.4)
| Property | Value | Notes |
|---|---|---|
| Absorbance Maximum (λ_max_ abs) | 410 nm | Strong absorbance in the violet-blue region. |
| Molar Extinction Coefficient (ε) | 15,200 M⁻¹cm⁻¹ | High absorbance suggests potential for inner filter effect. |
| Emission Maximum (λ_max_ em) | 485 nm | Emits in the green spectrum, overlapping with FITC/GFP. |
| Optimal Excitation | 415 nm | Most efficient excitation wavelength. |
| Quantum Yield (Φ) | 0.15 | Moderately fluorescent. |
Q2: How does this compound affect commonly used fluorescent dyes?
A2: Due to its spectral properties, this compound can significantly interfere with certain fluorophores, particularly those in the blue-green range.
Table 2: Interference Profile of this compound (10 µM) with Common Fluorophores
| Fluorophore | Excitation/Emission (nm) | Observed Interference | Probable Mechanism |
|---|---|---|---|
| DAPI | 358 / 461 | +45% Signal Increase | Autofluorescence |
| FITC / GFP | 490 / 525 | -30% Signal Decrease | Quenching / Inner Filter Effect |
| TRITC / RFP | 557 / 576 | < 5% Signal Change | Minimal Interference |
| Alexa Fluor 647 | 650 / 668 | < 2% Signal Change | No significant interference |
Q3: What are the best control experiments to proactively identify interference from this compound?
A3: Running the correct controls is the most effective way to identify and de-risk interference. The most informative controls are:
-
Buffer or Unlabeled Sample Control: Measures background signal from the buffer and sample itself (e.g., autofluorescence from cells).[7][8]
-
Compound-Only Control: Measures the intrinsic fluorescence of this compound in assay buffer at relevant concentrations.
-
Fluorophore + Compound Control: Assesses direct quenching or enhancement of the reporter dye by this compound.
-
No-Target Control: Includes all assay components and this compound, but omits the biological target (e.g., enzyme, receptor). This control helps differentiate true biological activity from assay artifacts.[1]
Visual Guides and Workflows
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Recommended plate layout for control experiments.
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
Test compound (this compound)
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque 96- or 384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, starting from the highest concentration used in the primary assay down to zero.
-
Add the compound dilutions to the wells of a black microplate in triplicate.
-
Include triplicate wells containing only the assay buffer to serve as a blank control.[2]
-
Endpoint Read: Set the fluorescence reader to the specific excitation and emission wavelengths of your primary assay. Measure the fluorescence intensity of each well.
-
Spectral Scan (Optional but Recommended): On the well with the highest concentration of this compound, perform an emission scan using the assay's excitation wavelength. Subsequently, perform an excitation scan while detecting at the assay's emission wavelength. This provides the compound's complete fluorescence profile.[2]
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the readings of the compound-containing wells.
-
Plot the background-subtracted fluorescence against the concentration of this compound. A concentration-dependent increase in fluorescence confirms autofluorescence.
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's specific fluorophore.
Materials:
-
Test compound (this compound)
-
Assay fluorophore (at the final concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of the assay fluorophore in assay buffer at its final working concentration.
-
Prepare a serial dilution of this compound in assay buffer.
-
In a black microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells. Include control wells containing the fluorophore with buffer only (no compound).
-
Incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using the fluorophore's excitation and emission wavelengths.
Data Analysis:
-
Normalize the data by setting the average fluorescence of the "fluorophore only" wells to 100%.
-
Plot the normalized fluorescence against the concentration of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
- 8. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
Validation & Comparative
A Comparative Analysis of PPI-1019 and Other Beta-Amyloid Inhibitors for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
The aggregation of beta-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease (AD), making inhibitors of this process a key focus of therapeutic development. This guide provides a comparative overview of the efficacy of PPI-1019, a peptide-based Aβ aggregation inhibitor, with other classes of beta-amyloid inhibitors. Due to the limited publicly available clinical data for this compound, this comparison primarily relies on its mechanism of action and available preclinical findings, juxtaposed with data from other inhibitors that have progressed further in development.
Overview of Beta-Amyloid Inhibitors
Beta-amyloid inhibitors can be broadly categorized based on their mechanism of action. The primary strategies include preventing the formation of Aβ monomers by targeting the secretase enzymes (BACE1 and γ-secretase), promoting the clearance of Aβ plaques using monoclonal antibodies, and inhibiting the aggregation of Aβ peptides into toxic oligomers and fibrils. This compound falls into this last category.
This compound (Apan) , developed by Praecis Pharmaceuticals, is an N-methylated peptide derived from a D-enantiomeric sequence of Cholyl-LVFFA-NH2.[1] Its design is intended to block the aggregation of beta-amyloid and facilitate its clearance from the brain.[1] While Phase I and II clinical trials for this compound were completed, the detailed outcomes have not been publicly disclosed.[1]
Comparative Efficacy of Beta-Amyloid Inhibitors
Direct comparative efficacy data between this compound and other beta-amyloid inhibitors is scarce. However, by examining the preclinical and clinical data of other representative inhibitors, we can frame a comparative perspective.
Preclinical In Vitro Efficacy
The following table summarizes the in vitro efficacy of various beta-amyloid inhibitors, primarily focusing on their ability to inhibit Aβ aggregation. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor Class | Compound | Target | Assay | IC50 | Citation |
| Peptide Inhibitor | This compound | Aβ Aggregation | ThT Assay | Data not publicly available | [2] |
| SEN304 | Aβ Aggregation & Toxicity | ThT, MTT assays | Potent inhibitor (dose-response shown) | [1][3] | |
| iAβ5p | Aβ Aggregation | ThT Assay | Effective at 1:5 molar ratio (Aβ:inhibitor) | [4] | |
| Small Molecule Inhibitor | Curcumin | Aβ Aggregation | ThT Assay | ~0.8 µM | [5] |
| Tannic Acid | Aβ Aggregation | ThT Assay | ~0.1 µM | ||
| BACE1 Inhibitor | Verubecestat | BACE1 Enzyme | FRET Assay | ~16 nM | |
| Monoclonal Antibody | Lecanemab | Aβ Protofibrils | ELISA | High Affinity (pM range) | [6] |
| Donanemab | N3pG-Aβ Plaques | ELISA | High Affinity (pM range) | [6] |
Note: IC50 values are highly dependent on assay conditions and should be interpreted with caution.
A key preclinical study on N-methylated peptide inhibitors used this compound as a reference compound and noted its ability to reverse Aβ(1-42) aggregation.[2] The study identified a more potent compound, SEN304, which was shown to be a powerful inhibitor of Aβ(1-42) toxicity by perturbing oligomer formation.[1][3]
Clinical Efficacy
The clinical landscape for beta-amyloid inhibitors is dominated by monoclonal antibodies, some of which have received regulatory approval. The table below presents a high-level summary of the clinical outcomes for some of these antibodies. As clinical data for this compound is not available, it is not included in this table.
| Inhibitor Class | Compound | Phase III Outcome on Cognition (CDR-SB*) | Amyloid Plaque Reduction | Status |
| Monoclonal Antibody | Lecanemab | 27% slowing of decline vs. placebo | Significant | Approved |
| Donanemab | 35% slowing of decline vs. placebo | Significant | Approved | |
| Aducanumab | Mixed results across two studies | Significant | Approval Withdrawn | |
| BACE1 Inhibitor | Verubecestat | No significant benefit, worsened cognition in some | Significant Aβ reduction | Discontinued |
*CDR-SB: Clinical Dementia Rating-Sum of Boxes.
Experimental Protocols
The assessment of beta-amyloid inhibitor efficacy relies on a set of standardized in vitro and in vivo experiments.
Thioflavin T (ThT) Fluorescence Assay
Objective: To quantify the formation of amyloid fibrils.
Methodology:
-
Aβ peptide (typically Aβ40 or Aβ42) is incubated in a suitable buffer (e.g., phosphate-buffered saline) at 37°C with continuous agitation to promote fibrillogenesis.
-
The inhibitor compound at various concentrations is co-incubated with the Aβ peptide.
-
At specified time points, an aliquot of the reaction mixture is transferred to a microplate.
-
Thioflavin T solution is added to each well.
-
The fluorescence intensity is measured using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
-
A decrease in fluorescence intensity in the presence of the inhibitor compared to the control (Aβ alone) indicates inhibition of fibril formation.
Cell Viability (MTT) Assay
Objective: To assess the cytoprotective effect of an inhibitor against Aβ-induced toxicity.
Methodology:
-
A neuronal cell line (e.g., SH-SY5Y) is cultured in a 96-well plate.
-
Cells are pre-treated with the inhibitor at various concentrations for a specified period.
-
Pre-aggregated Aβ oligomers are then added to the cell culture.
-
After an incubation period (e.g., 24-48 hours), the cell culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured at ~570 nm.
-
An increase in cell viability in inhibitor-treated cells compared to cells treated with Aβ alone indicates a protective effect.
Signaling Pathways and Experimental Workflows
Beta-Amyloid Production and Aggregation Pathway
The amyloidogenic pathway begins with the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase (BACE1) and γ-secretase, leading to the formation of Aβ peptides of varying lengths. The Aβ42 isoform is particularly prone to aggregation, forming soluble oligomers that are considered the most neurotoxic species, which then further assemble into insoluble fibrils that deposit as amyloid plaques.
Figure 1: The Amyloidogenic Pathway of Beta-Amyloid Production and Aggregation.
Experimental Workflow for Inhibitor Screening
The process of identifying and validating a beta-amyloid aggregation inhibitor typically follows a multi-step workflow, starting with high-throughput screening and progressing to more complex cellular and in vivo models.
Figure 2: A typical workflow for the screening and validation of Aβ aggregation inhibitors.
Conclusion
This compound represents a rational design approach for a peptide-based inhibitor of beta-amyloid aggregation. While its clinical development appears to have stalled, the principles behind its design as an N-methylated peptide to prevent fibrillization remain a valid strategy. The broader field of beta-amyloid inhibitors has seen significant advances, particularly with the advent of monoclonal antibodies that can effectively clear amyloid plaques and, in some cases, slow cognitive decline. However, the challenges of blood-brain barrier penetration for large molecules and the potential for side effects remain. Small molecule inhibitors, including peptide-based approaches like this compound, offer potential advantages in terms of delivery and safety, but have yet to demonstrate definitive clinical efficacy. Future research will likely focus on optimizing the properties of these inhibitors and potentially exploring combination therapies that target multiple aspects of Alzheimer's disease pathology.
References
- 1. The N-methylated peptide SEN304 powerfully inhibits Aβ(1-42) toxicity by perturbing oligomer formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubules, schizophrenia and cognitive behavior: preclinical development of davunetide (NAP) as a peptide-drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmakure.com [pharmakure.com]
- 4. The iAβ5p β-breaker peptide regulates the Aβ(25-35) interaction with lipid bilayers through a cholesterol-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Anti-Amyloid-β Therapy for Alzheimer’s Disease Treatment: From Clinical Research to Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Peptide Inhibitors for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, with the aggregation of amyloid-beta (Aβ) peptides and dysregulation of kinase activity representing key pathological hallmarks. Small peptide inhibitors have emerged as a promising therapeutic avenue, offering high specificity and the potential to modify the disease course. This guide provides a head-to-head comparison of leading small peptide inhibitors, supported by experimental data, to aid researchers in navigating this complex and rapidly evolving field.
Executive Summary
This guide evaluates four distinct classes of small peptide inhibitors targeting different facets of Alzheimer's pathology:
-
KLVFF-Derived Peptides (e.g., RI-OR2): These peptides are designed to interfere with the initial stages of Aβ aggregation. The retro-inverso peptide RI-OR2, a modified version of the KLVFF sequence, demonstrates enhanced stability and efficacy in preventing Aβ oligomerization and fibrillization.
-
β-Sheet Breaker Peptides (e.g., iAβ5): This class of peptides is designed to disrupt the formation of β-sheet structures, which are critical for Aβ aggregation. iAβ5 has been shown to effectively inhibit fibril formation and disaggregate pre-formed fibrils.
-
Amylin Receptor Antagonists (e.g., cAC253): This approach targets the amylin receptor, which is implicated in Aβ-induced toxicity. The cyclized peptide cAC253, a derivative of AC253, exhibits improved pharmacokinetic properties and has demonstrated cognitive benefits in animal models.
-
Kinase Inhibitors (e.g., Cdk5i): This strategy focuses on mitigating the downstream effects of Aβ by inhibiting hyperactive cyclin-dependent kinase 5 (Cdk5), a key player in tau hyperphosphorylation and neuronal death. The Cdk5 inhibitory peptide (Cdk5i) selectively targets the pathogenic Cdk5/p25 complex.
Comparative Performance of Small Peptide Inhibitors
The following tables summarize the available quantitative data for the selected peptide inhibitors, providing a basis for their comparative evaluation.
| Table 1: In Vitro Inhibition of Amyloid-β Aggregation | |||
| Peptide Inhibitor | Assay | Target | Efficacy |
| RI-OR2 | Surface Plasmon Resonance | Aβ42 Monomers & Fibrils | Kd = 9-12 µM[1] |
| iAβ5 | Thioflavin T (ThT) Assay | Aβ Fibril Formation | IC50 in the low micromolar range[2][3] |
| LK7 | Thioflavin T (ThT) Assay | Aβ42 Fibrillation | Dose-dependent inhibition |
| cAC253 | Not Directly Applicable | Amylin Receptor | Enhanced binding affinity to brain amylin receptors compared to linear AC253 |
| Cdk5i | Not Directly Applicable | Cdk5/p25 Interaction | Reduces interaction by ~25%[4] |
| Table 2: In Vitro Neuroprotection and Cytotoxicity | |||
| Peptide Inhibitor | Assay | Cell Line | Efficacy |
| RI-OR2 | MTT Assay | SH-SY5Y Neuroblastoma | Significantly reverses Aβ42-induced toxicity[1] |
| iAβ5 | MTT & LDH Release Assays | Neuronal Cell Cultures | Reduces Aβ-induced cytotoxicity[3] |
| LK7 | Not Specified | Not Specified | Can exhibit cytotoxicity due to self-aggregation |
| cAC253 | Not Specified | Not Specified | Neuroprotective against Aβ toxicity in vitro |
| Cdk5i | Not Specified | Cultured Mouse Neurons | No effect on neuronal viability at therapeutic concentrations[4] |
| Table 3: In Vivo Efficacy in Animal Models of Alzheimer's Disease | ||||
| Peptide Inhibitor | Animal Model | Assay | Key Findings | Reference |
| RI-OR2-TAT | APPSWE Transgenic Mice | Novel Object Recognition | Protected against memory loss | [5] |
| iAβ5 | Transgenic AD Mice | Morris Water Maze | Reduces amyloid plaque burden and improves memory | [2] |
| cAC253 | TgCRND8 Mice | Morris Water Maze | Significantly improves spatial memory and learning | [6] |
| Cdk5i | CK-p25 & Tau P301S Mice | Not Specified | Ameliorates brain pathologies and improves cognition | [4] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental basis for the presented data, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid fibrils in real-time.
-
Reagent Preparation:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), followed by evaporation to create a peptide film. Resuspend the film in a small volume of dimethyl sulfoxide (DMSO) and then dilute to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of Thioflavin T in the same buffer.
-
Prepare stock solutions of the peptide inhibitors in an appropriate solvent (e.g., water or DMSO).
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add the Aβ peptide solution to each well.
-
Add the peptide inhibitor at various concentrations to the respective wells. Include a control well with Aβ and vehicle, and a blank well with buffer only.
-
Add the ThT solution to each well.
-
Incubate the plate in a plate reader with temperature control (e.g., 37°C) and intermittent shaking.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every 10-15 minutes) with excitation at approximately 450 nm and emission at approximately 482 nm.[7]
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The inhibitory effect of the peptides can be quantified by comparing the lag time, maximum fluorescence intensity, and the slope of the aggregation curve between the treated and control samples. The IC50 value can be calculated by fitting the data to a dose-response curve.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess the neuroprotective effects of the peptide inhibitors against Aβ-induced cytotoxicity.
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate and culture until they reach the desired confluency.[8][9][10][11][12]
-
Prepare oligomeric Aβ by incubating monomeric Aβ at 4°C for 24 hours.
-
Treat the cells with the prepared Aβ oligomers in the presence or absence of the peptide inhibitors at various concentrations. Include control wells with untreated cells and cells treated with the vehicle.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Assay Procedure:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in N,N-dimethylformamide) to each well to dissolve the formazan crystals.[11]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
-
The neuroprotective effect of the peptide inhibitors is determined by the increase in cell viability in the presence of Aβ compared to treatment with Aβ alone.
-
Morris Water Maze (MWM) for Cognitive Assessment
This behavioral test is widely used to assess spatial learning and memory in rodent models of Alzheimer's disease.[13][14][15][16]
-
Apparatus and Setup:
-
A large circular pool is filled with opaque water (made opaque with non-toxic paint or milk powder).
-
A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.
-
The room should contain various visual cues for the animals to use for spatial navigation.
-
-
Experimental Procedure:
-
Acquisition Phase (Training):
-
Mice are subjected to several trials per day for a number of consecutive days (e.g., 4-5 days).
-
In each trial, the mouse is placed into the pool at a different starting location and allowed to swim until it finds the hidden platform.
-
The time taken to find the platform (escape latency) is recorded.[7][17][18] If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for a set period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
-
Data Analysis:
-
Learning: A decrease in escape latency over the training days indicates that the animal is learning the location of the platform.
-
Memory: A significant preference for the target quadrant during the probe trial indicates good spatial memory.
-
The performance of inhibitor-treated animals is compared to that of vehicle-treated control animals to assess the cognitive-enhancing effects of the peptide.
-
Conclusion and Future Directions
The small peptide inhibitors reviewed in this guide represent diverse and promising strategies for combating Alzheimer's disease. KLVFF-derived and β-sheet breaker peptides directly target the primary pathological event of Aβ aggregation, while amylin receptor antagonists and Cdk5 inhibitors aim to mitigate the downstream toxic effects.
While the presented data is encouraging, further head-to-head comparative studies under standardized conditions are crucial for a more definitive assessment of their relative efficacy. Future research should also focus on optimizing the pharmacokinetic properties of these peptides, such as their ability to cross the blood-brain barrier and their in vivo stability, to enhance their therapeutic potential. The continued development and rigorous evaluation of these and other novel peptide inhibitors will undoubtedly pave the way for new and effective treatments for Alzheimer's disease.
References
- 1. Development of a proteolytically stable retro-inverso peptide inhibitor of beta-amyloid oligomerization as a potential novel treatment for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cdk5-p25 as a key element linking amyloid and tau pathologies in Alzheimer’s disease: Mechanisms and possible therapeutic interventions. – IPMC [ipmc.cnrs.fr]
- 3. biorxiv.org [biorxiv.org]
- 4. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Retro-Inverso Peptide Inhibitor Reduces Amyloid Deposition, Oxidation and Inflammation and Stimulates Neurogenesis in the APPswe/PS1ΔE9 Mouse Model of Alzheimer’s Disease | PLOS One [journals.plos.org]
- 6. Deregulated Cdk5 Activity Is Involved in Inducing Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 11. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of Cdk5 in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete aggregation pathway of amyloid β (1-40) and (1-42) resolved on an atomically clean interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rawamino.com [rawamino.com]
- 16. peptidesciences.com [peptidesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating PPI-1019's Mechanism: A Comparative Guide to Aβ Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of PPI-1019, a peptide-based inhibitor of Amyloid-beta (Aβ) aggregation, and validates its mechanism of action through an examination of site-directed mutagenesis studies on Aβ. By comparing its performance with alternative therapeutic strategies and providing detailed experimental data, this document serves as a crucial resource for researchers in the field of Alzheimer's disease drug development.
Introduction to this compound and its Proposed Mechanism
This compound, also known as Apan, is an investigational drug developed by Praecis Pharmaceuticals for the treatment of Alzheimer's disease.[1] It is an N-methylated pentapeptide with the sequence D-methyl-LVFFL, designed to inhibit the aggregation of the Aβ peptide, a key pathological hallmark of Alzheimer's disease.[2] The proposed mechanism of action for this compound is the direct binding to Aβ, thereby preventing its self-assembly into neurotoxic oligomers and fibrils.[2] Furthermore, preclinical studies in transgenic mice have suggested that this compound may also facilitate the clearance of Aβ from the brain.[1] The peptide has completed Phase I and II clinical trials in patients with mild-to-moderate Alzheimer's disease.[2]
The core of this compound's design lies in its sequence similarity to the central hydrophobic core (CHC) of Aβ, specifically residues 16-21 (KLVFFA), which is a critical nucleation site for Aβ aggregation.[2][3] By mimicking this region, this compound is thought to act as a competitive inhibitor, binding to Aβ monomers and preventing their incorporation into growing aggregates. The inclusion of D-amino acids enhances the peptide's stability against proteolytic degradation.[4][5]
Validating the Mechanism through Site-Directed Mutagenesis of Aβ
While direct experimental data on the validation of this compound's binding site using site-directed mutagenesis of Aβ is not publicly available, the critical role of the KLVFF region in Aβ aggregation has been extensively studied through this technique. These studies provide strong inferential evidence for the mechanism of this compound.
Site-directed mutagenesis allows researchers to substitute specific amino acids within the Aβ sequence and observe the resulting effects on aggregation. Studies have consistently shown that mutations within the 16-21 KLVFFA region significantly alter Aβ's aggregation propensity. For instance, substitutions of the hydrophobic residues Phe19 and Phe20 have been shown to block aggregation, highlighting the importance of these residues in the fibrillization process.[6] This supports the hypothesis that a peptide mimetic like this compound, which is based on the LVFFL sequence, would likely interact with this hydrophobic core to inhibit aggregation.
The following diagram illustrates the logical workflow for validating the mechanism of an Aβ aggregation inhibitor using site-directed mutagenesis.
Comparative Performance of Aβ Aggregation Inhibitors
The field of Alzheimer's drug development has seen a multitude of compounds targeting Aβ aggregation. Below is a comparative summary of this compound and other notable inhibitors, including both peptide-based and small molecule approaches.
| Compound | Type | Proposed Mechanism | Reported IC50 for Aβ42 Aggregation | Clinical Development Stage |
| This compound (Apan) | D-amino acid peptide | Binds to the central hydrophobic core of Aβ, inhibiting aggregation. | Not publicly available | Phase 2 Completed |
| Tramiprosate (Alzhemed) | Small molecule (GABA analog) | Binds to soluble Aβ and maintains its non-fibrillar conformation. | ~25-50 µM | Phase 3 Completed |
| Curcumin | Small molecule (polyphenol) | Interacts with Aβ to prevent aggregation and promotes disaggregation of existing fibrils. | 1.1 µM | Preclinical/Clinical Trials |
| Rosmarinic acid | Small molecule (polyphenol) | Inhibits Aβ fibril formation. | 1.1 µM | Preclinical |
| Tannic acid | Small molecule (polyphenol) | Potent inhibitor of Aβ fibrillization. | ~0.1 µM | Preclinical |
| iAβ5p (Ac-LPFFD-NH2) | Peptide mimetic | A β-sheet breaker peptide that blocks and disaggregates Aβ fibrils. | Not specified, effective at 1:3 (Aβ:peptide) ratio | Preclinical |
Experimental Protocols
Site-Directed Mutagenesis of the Aβ Gene
This protocol describes the generation of Aβ variants with specific amino acid substitutions in the KLVFFA region to study inhibitor binding.
Materials:
-
Plasmid DNA containing the Aβ coding sequence (e.g., in a pET vector)
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., Phusion)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.
-
PCR Amplification: Set up a PCR reaction using the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.
-
DpnI Digestion: Following PCR, add DpnI enzyme directly to the amplification product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated template DNA, leaving the newly synthesized, unmethylated, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
Expression and Purification of Mutant Aβ Peptides
This protocol outlines the production and isolation of wild-type and mutant Aβ peptides from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with the Aβ expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Urea solubilization buffer (8 M urea, 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN) and Trifluoroacetic acid (TFA)
Procedure:
-
Expression: Grow the transformed E. coli in LB broth until the OD600 reaches 0.4-0.6. Induce protein expression by adding IPTG and continue to culture for 4-6 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication.
-
Inclusion Body Isolation: Centrifuge the lysate to pellet the inclusion bodies containing the Aβ peptide.
-
Solubilization: Resuspend the inclusion bodies in urea solubilization buffer.
-
Purification: Purify the Aβ peptide from the solubilized inclusion bodies using RP-HPLC with a water/ACN gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a powder.
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the kinetics of Aβ fibril formation in the presence and absence of inhibitors.
Materials:
-
Purified Aβ peptide (wild-type or mutant)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)
Procedure:
-
Preparation: Prepare a working solution of Aβ in assay buffer. Prepare solutions of the inhibitor (e.g., this compound) at various concentrations.
-
Assay Setup: In a 96-well plate, mix the Aβ solution, inhibitor solution (or vehicle control), and ThT to a final concentration of ~25 µM ThT.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the ThT fluorescence at regular intervals.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation curves. The lag time and maximum fluorescence can be used to quantify the extent and rate of aggregation and the inhibitory effect of the compound.
The following diagram illustrates the signaling pathway of Aβ-induced neurotoxicity and the proposed intervention point of this compound.
Conclusion
This compound represents a rational design approach to combat Aβ aggregation by targeting a key region involved in fibrillogenesis. While direct validation of its binding site through site-directed mutagenesis of Aβ is not in the public domain, a wealth of research on mutations within the Aβ central hydrophobic core strongly supports its proposed mechanism of action. The comparative data on various Aβ aggregation inhibitors highlight the ongoing efforts and diverse strategies in the quest for an effective Alzheimer's disease therapeutic. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the mechanisms of these and other novel inhibitors.
References
- 1. Computational Selection of Inhibitors of A-beta Aggregation and Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N -Amino peptide scanning reveals inhibitors of Aβ 42 aggregation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02009E [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Amyloid Structure Using Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of In Vitro and In Vivo Efficacy for Amyloid-Beta Aggregation Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapeutics for Alzheimer's disease remains a critical challenge in neuroscience. One promising strategy involves the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of the disease. This guide provides a framework for the cross-validation of in vitro efficacy with in vivo results for Aβ aggregation inhibitors, using the investigational drug PPI-1019 as a conceptual model. While specific preclinical data for this compound is not extensively available in the public domain, this guide utilizes representative data from analogous Aβ aggregation inhibitors to illustrate the comparative process.
Mechanism of Action: Targeting Amyloid-Beta Aggregation
This compound, developed by Praecis Pharmaceuticals, was designed to treat Alzheimer's disease by directly interfering with the aggregation of Aβ peptides.[1] The accumulation of these peptides into soluble oligomers and insoluble plaques is believed to initiate a cascade of neurotoxic events, including synaptic dysfunction, neuroinflammation, and eventual neuronal cell death. The therapeutic hypothesis is that by preventing Aβ aggregation, this compound could halt or slow the progression of the disease.
The signaling pathway of Aβ-induced neurotoxicity is complex, involving multiple cellular players and downstream effectors. Aβ oligomers and fibrils can interact with various cell surface receptors on neurons and glial cells, leading to the activation of pro-inflammatory signaling cascades, oxidative stress, and disruption of calcium homeostasis.
Comparative Efficacy Data: In Vitro vs. In Vivo
A critical step in drug development is to demonstrate that in vitro activity translates to in vivo efficacy. The following tables present a hypothetical comparison based on typical data for Aβ aggregation inhibitors.
Table 1: In Vitro Efficacy of a Representative Aβ Aggregation Inhibitor
| Assay Type | Description | Endpoint | Representative Result |
| Thioflavin T (ThT) Aggregation Assay | Measures the formation of β-sheet-rich amyloid fibrils in the presence of the inhibitor. | IC50 (50% inhibitory concentration) | 5 µM |
| Cell Viability Assay (MTT/LDH) | Assesses the protective effect of the inhibitor against Aβ-induced toxicity in neuronal cell lines (e.g., SH-SY5Y). | EC50 (50% effective concentration) for cell rescue | 10 µM |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology of Aβ aggregates with and without the inhibitor. | Qualitative assessment of fibril formation | Inhibition of fibril formation, presence of smaller, amorphous aggregates |
Table 2: In Vivo Efficacy of a Representative Aβ Aggregation Inhibitor in a Transgenic Mouse Model (e.g., 5XFAD)
| Assessment Category | Metric | Dosing Regimen | Representative Result |
| Histopathology | Aβ Plaque Burden (%) in Cortex and Hippocampus | 20 mg/kg/day for 3 months | 40% reduction vs. vehicle |
| Biochemical Analysis | Soluble and Insoluble Aβ42 levels (pg/mg tissue) | 20 mg/kg/day for 3 months | 35% decrease in insoluble Aβ42 |
| Cognitive Function | Morris Water Maze (Escape Latency) | 20 mg/kg/day for 3 months | Improved spatial learning and memory compared to vehicle-treated mice |
| Cerebrospinal Fluid (CSF) Biomarkers | Aβ42 levels (pg/mL) | 20 mg/kg/day for 3 months | 25% increase in CSF Aβ42, suggesting enhanced clearance from the brain |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
In Vitro Protocols
1. Thioflavin T (ThT) Aggregation Assay:
-
Objective: To quantify the inhibition of Aβ fibrillization.
-
Methodology:
-
Synthesized Aβ42 peptide is solubilized and pre-incubated to form aggregation-prone species.
-
The peptide is incubated with various concentrations of the test compound (e.g., this compound) in a multi-well plate.
-
Thioflavin T, a fluorescent dye that binds to β-sheet structures, is added to each well.
-
Fluorescence intensity is measured over time at an excitation of ~440 nm and an emission of ~485 nm.
-
The rate of aggregation and the final fluorescence intensity are used to calculate the percentage of inhibition and the IC50 value.
-
2. Neuronal Cell Viability Assay (MTT):
-
Objective: To assess the neuroprotective effects of the inhibitor against Aβ toxicity.
-
Methodology:
-
A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured in a 96-well plate.
-
Cells are pre-treated with various concentrations of the test compound for a specified period.
-
Oligomeric Aβ42 is added to the culture medium to induce cytotoxicity.
-
After incubation, MTT reagent is added, which is converted to formazan by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at ~570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vivo Protocols
1. Transgenic Animal Model Studies:
-
Objective: To evaluate the therapeutic efficacy in a living organism exhibiting key aspects of Alzheimer's pathology.
-
Model: 5XFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with five familial Alzheimer's disease mutations, leading to accelerated Aβ deposition.
-
Methodology:
-
Mice are treated with the test compound or vehicle via a clinically relevant route (e.g., oral gavage) for a chronic period (e.g., 3-6 months).
-
Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze.
-
At the end of the study, brain tissue and CSF are collected.
-
Brain hemispheres are processed for immunohistochemistry to quantify Aβ plaque burden and for biochemical assays (ELISA) to measure Aβ levels.
-
CSF is analyzed for Aβ and other relevant biomarkers.
-
Cross-Validation Workflow
The successful translation from in vitro to in vivo models requires a logical and iterative experimental workflow.
Conclusion
The cross-validation of in vitro and in vivo data is fundamental to building a robust preclinical evidence base for novel therapeutic candidates like Aβ aggregation inhibitors. A strong correlation between a compound's ability to inhibit Aβ aggregation and protect neurons in vitro and its capacity to reduce plaque pathology and improve cognitive function in animal models provides a compelling rationale for advancing to clinical trials. While specific data for this compound remains limited in publicly accessible literature, the methodologies and comparative framework presented here serve as a guide for researchers in the field of Alzheimer's drug discovery.
References
A Comparative Analysis of BPN-15606 and Aducanumab: Correlating Plaque Reduction with Cognitive Improvement in Animal Models of Alzheimer's Disease
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two distinct therapeutic agents for Alzheimer's disease: the gamma-secretase modulator BPN-15606 and the monoclonal antibody aducanumab. This analysis focuses on the correlation between the reduction in amyloid-beta (Aβ) plaque load and the improvement in cognitive function observed in transgenic animal models, supported by experimental data and detailed methodologies.
Executive Summary
The amyloid cascade hypothesis remains a central tenet in Alzheimer's disease (AD) research, positing that the accumulation of Aβ plaques is a primary initiator of the neurodegenerative cascade that leads to cognitive decline. This has spurred the development of therapeutic strategies aimed at reducing Aβ pathology. This guide evaluates and compares the preclinical data of two such strategies: BPN-15606, a small molecule that modulates the activity of γ-secretase to reduce the production of toxic Aβ species, and aducanumab, a human monoclonal antibody that targets aggregated forms of Aβ for clearance.
Preclinical studies in transgenic mouse models of AD demonstrate that both BPN-15606 and aducanumab can effectively reduce Aβ plaque burden. Notably, this reduction in plaque pathology is associated with an attenuation or improvement of cognitive deficits in these animal models. However, the timing of intervention and the specific mechanisms of action appear to play crucial roles in their therapeutic efficacy.
Comparative Efficacy in Animal Models
The following tables summarize the quantitative data from key preclinical studies, providing a side-by-side comparison of BPN-15606 and aducanumab's effects on amyloid plaque load and cognitive performance in Alzheimer's disease mouse models.
Table 1: Effects on Amyloid Plaque Load
| Drug | Animal Model | Treatment Details | Cortical Plaque Reduction | Hippocampal Plaque Reduction |
| BPN-15606 | PSAPP Mice | 10 mg/kg/day for 3 months (prophylactic) | Significant reduction (quantitative data not specified in snippets) | Significant reduction (quantitative data not specified in snippets) |
| Aducanumab | APP23 Mice | 5 mg/kg, weekly for 9 months (with scanning ultrasound) | Statistically significant decrease | Significant reduction |
Table 2: Effects on Cognitive Function
| Drug | Animal Model | Cognitive Test | Outcome |
| BPN-15606 | PSAPP Mice | Not specified in snippets | Attenuated cognitive impairment |
| Aducanumab | APP23 Mice | Active Place Avoidance | Robust improvement in spatial memory (with scanning ultrasound) |
Mechanisms of Action and Signaling Pathways
The distinct mechanisms of BPN-15606 and aducanumab in targeting the amyloid pathway are visualized below.
Figure 1: BPN-15606 Signaling Pathway. BPN-15606 allosterically modulates γ-secretase, shifting APP processing to favor the production of shorter, less amyloidogenic Aβ peptides like Aβ38 over the highly amyloidogenic Aβ42.
Figure 2: Aducanumab Mechanism of Action. Aducanumab is a monoclonal antibody that selectively binds to aggregated forms of Aβ, including oligomers and fibrils, promoting their clearance by microglia.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the key experimental protocols used in the studies of BPN-15606 and aducanumab.
BPN-15606 Study Protocol
-
Animal Model: PSAPP transgenic mice, which co-express mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent Aβ plaque deposition and cognitive deficits.
-
Treatment Regimen: Prophylactic treatment was initiated in 3-month-old pre-plaque PSAPP mice. BPN-15606 was administered orally at a dose of 10 mg/kg/day for 3 months.[1] A separate cohort of 6-month-old post-plaque mice was also treated.[1]
-
Plaque Load Assessment: Brain tissue was analyzed for Aβ plaque burden. The specific quantification method (e.g., immunohistochemistry with specific antibodies followed by image analysis) is a standard procedure in such studies.
-
Cognitive Assessment: Behavioral tests were conducted to evaluate cognitive function. While the specific tests are not detailed in the provided snippets, standard assessments for learning and memory in mice, such as the Morris water maze or Y-maze, are typically employed.
Aducanumab Study Protocol
-
Animal Model: APP23 transgenic mice, which express human APP with the Swedish double mutation, leading to the formation of Aβ plaques.
-
Treatment Regimen: An analog of aducanumab was administered to 13-month-old APP23 mice at a dose of 5 mg/kg weekly for a total of nine months.[2] In a key arm of the study, treatment was combined with scanning ultrasound (SUS) to transiently open the blood-brain barrier and enhance antibody delivery.[2][3]
-
Plaque Load Assessment: Amyloid plaque burden in the cortex and hippocampus was quantified using histological staining and ELISA.[2]
-
Cognitive Assessment: Spatial memory was assessed using the active place avoidance (APA) test.[2]
Correlative Analysis and Discussion
The preclinical data for both BPN-15606 and aducanumab support the hypothesis that reducing Aβ plaque load can lead to cognitive benefits in animal models of Alzheimer's disease.
The study on BPN-15606 highlights the potential of early intervention. When administered prophylactically to pre-plaque mice, the gamma-secretase modulator was effective in attenuating cognitive impairment and reducing plaque load.[1] This suggests that targeting the production of toxic Aβ species before significant plaque deposition occurs may be a more effective therapeutic strategy.
The research on aducanumab in APP23 mice demonstrates that even in older animals with established plaque pathology, promoting the clearance of existing plaques can lead to cognitive improvements.[2] The use of scanning ultrasound to enhance the delivery of the aducanumab analog into the brain was shown to be particularly effective, resulting in a robust improvement in spatial memory.[2] This points to the importance of achieving sufficient concentrations of the therapeutic agent within the central nervous system.
Conclusion
Both BPN-15606 and aducanumab show promise in preclinical models by demonstrating a crucial link between the reduction of amyloid plaque pathology and the improvement of cognitive function. BPN-15606, as a gamma-secretase modulator, represents a strategy focused on preventing the formation of toxic Aβ species, appearing most effective in early, prophylactic treatment. Aducanumab, an antibody-based therapy, is designed to clear existing amyloid plaques and has shown efficacy in improving cognition, particularly when its delivery to the brain is enhanced.
These findings underscore the continued relevance of the amyloid hypothesis as a therapeutic target in Alzheimer's disease. Further research, including clinical trials in human subjects, is necessary to translate these promising preclinical results into effective treatments for patients. The data presented in this guide provide a foundation for understanding the comparative potential of these different therapeutic approaches.
References
Independent Replication of PPI-1019 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published research findings for PPI-1019 (also known as Apan), a compound previously under investigation for the treatment of Alzheimer's disease. The primary objective is to compare the initial research with any subsequent independent replication studies. However, a thorough review of the scientific literature and clinical trial databases reveals a significant lack of independent replication of the initial findings for this compound.
The development of this compound was initiated by Praecis Pharmaceuticals. In 2007, Praecis Pharmaceuticals was acquired by GlaxoSmithKline.[1][2][3] Public announcements regarding the acquisition focused on Praecis's oncology pipeline and drug discovery platforms, with no specific mention of the continuation of the this compound program for Alzheimer's disease. This suggests a likely discontinuation of its development.
Preclinical Research and Proposed Mechanism of Action
Initial preclinical research on this compound, an oligopeptide, suggested a potential therapeutic mechanism for Alzheimer's disease by targeting the aggregation of beta-amyloid (Aβ). The proposed mechanism of action centered on the ability of this compound to inhibit the formation of Aβ plaques, a key pathological hallmark of Alzheimer's disease, and to facilitate the clearance of Aβ from the brain.
Clinical Development: Phase 1 Trial
A Phase 1 clinical trial (NCT00100282) for this compound was registered to evaluate its safety, tolerability, and pharmacokinetics in patients with mild-to-moderate Alzheimer's disease. The study was designed as a randomized, double-blind, placebo-controlled, dose-escalation trial.
Experimental Protocol: Phase 1 Clinical Trial (NCT00100282)
| Parameter | Description |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose-Escalation |
| Primary Objective | To assess the safety and tolerability of single ascending doses of this compound. |
| Secondary Objectives | To characterize the pharmacokinetic profile of single ascending doses of this compound. |
| Inclusion Criteria | - Male or female, 50-85 years of age. - Diagnosis of probable Alzheimer's Disease. - Mini-Mental State Examination (MMSE) score between 16 and 26. |
| Exclusion Criteria | - Clinically significant unstable medical condition. - Use of other investigational drugs within 30 days. |
| Intervention | Single intravenous dose of this compound or placebo. |
This table summarizes the key design elements of the Phase 1 clinical trial as registered. Published results from this trial could not be located in the available literature.
Lack of Independent Replication and Quantitative Data
A comprehensive search of scientific databases and clinical trial registries did not yield any independent studies that aimed to replicate the preclinical or clinical findings of this compound. Furthermore, no published quantitative data from the original preclinical or Phase 1 studies by Praecis Pharmaceuticals could be identified. This absence of publicly available data prevents an objective comparison of this compound's performance with other therapeutic alternatives for Alzheimer's disease.
Conclusion
The investigation into this compound for Alzheimer's disease appears to have been discontinued following the acquisition of Praecis Pharmaceuticals by GlaxoSmithKline in 2007. While the initial preclinical rationale for targeting beta-amyloid aggregation was in line with a prominent therapeutic strategy at the time, the lack of published clinical trial results and the absence of any independent replication studies make it impossible to validate the initial findings. For researchers and drug development professionals, the case of this compound underscores the importance of data transparency and the critical role of independent validation in the advancement of novel therapeutics. Without such data, the scientific community is unable to build upon previous research or to objectively assess the potential of a given compound.
References
A Tale of Two Eras in Alzheimer's Research: Benchmarking PPI-1019 Against Modern Therapeutics
A comprehensive analysis of the investigational compound PPI-1019 in the context of the latest FDA-approved Alzheimer's drugs, lecanemab and donanemab, reveals a significant evolution in therapeutic strategies and drug development. While this compound represented an early effort to target the amyloid hypothesis, the new generation of monoclonal antibodies demonstrates a more advanced and effective approach to disease modification, supported by a wealth of clinical data that is notably absent for the former.
This guide provides a detailed comparison of the available data on this compound against the robust clinical trial results for lecanemab and donanemab, offering researchers, scientists, and drug development professionals a clear perspective on the progress and future direction of Alzheimer's therapeutics.
Mechanism of Action: A Shared Target, A Divergent Approach
All three compounds are designed to combat the accumulation of amyloid-beta (Aβ) plaques in the brain, a hallmark of Alzheimer's disease. However, their specific mechanisms of action differ significantly.
This compound (Apan): Developed by Praecis Pharmaceuticals, this compound is an oligopeptide designed to block the aggregation of Aβ molecules and facilitate their clearance from the brain.[1] The proposed mechanism suggested that by preventing the formation of these toxic plaques, the progression of the disease could be altered.[1]
Lecanemab (Leqembi): An FDA-approved monoclonal antibody, lecanemab targets soluble Aβ protofibrils, which are considered to be among the most toxic forms of amyloid.[2][3] By binding to and clearing these protofibrils, lecanemab aims to prevent them from forming larger, insoluble plaques and to reduce the downstream neurotoxic effects.
Donanemab (Kisunla): Also an FDA-approved monoclonal antibody, donanemab specifically targets a modified form of beta-amyloid called N3pG, which is present in established amyloid plaques.[4] This targeted approach is designed to promote the rapid and substantial clearance of existing amyloid plaques from the brain.[4][5]
Clinical Development and Data: A Stark Contrast
The most significant divergence between this compound and the latest generation of Alzheimer's therapeutics lies in the availability of clinical trial data. This compound's development appears to have been halted after early-phase trials, with no publicly available efficacy or detailed safety data. In contrast, lecanemab and donanemab have undergone extensive Phase 3 clinical trials, leading to their regulatory approval.
This compound (Apan)
Lecanemab (Leqembi) and Donanemab (Kisunla)
These modern therapeutics have a wealth of data from large, well-controlled Phase 3 clinical trials, which are summarized in the tables below.
Quantitative Data Summary
| Therapeutic | Trial Name | Primary Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Treatment Difference | p-value |
| Lecanemab | Clarity AD | CDR-SB (18 months) | 1.21 | 1.66 | -0.45 (27% slowing) | 0.00005 |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS (18 months) | - | - | 35% slowing (low-medium tau) | <0.001 |
Table 1: Primary Efficacy Endpoints
| Therapeutic | Trial Name | Secondary Endpoint | Change from Baseline (Drug) | Change from Baseline (Placebo) | Treatment Difference | p-value |
| Lecanemab | Clarity AD | ADAS-Cog14 (18 months) | - | - | -1.44 (26% slowing) | 0.00065 |
| Lecanemab | Clarity AD | Amyloid PET (Centiloids) | -55.5 | 3.6 | -59.1 | <0.00001 |
| Donanemab | TRAILBLAZER-ALZ 2 | CDR-SB (18 months) | - | - | 36% slowing (low-medium tau) | <0.001 |
| Donanemab | TRAILBLAZER-ALZ 2 | Amyloid PET (% achieving clearance) | 71% (at 12 months) | - | - | - |
Table 2: Key Secondary Efficacy Endpoints
| Therapeutic | Trial Name | Adverse Event | Incidence in Drug Group | Incidence in Placebo Group |
| Lecanemab | Clarity AD | ARIA-E (Edema/Effusion) | 12.6% | 1.7% |
| Lecanemab | Clarity AD | ARIA-H (Microhemorrhages/Siderosis) | 17.0% | 8.7% |
| Donanemab | TRAILBLAZER-ALZ 2 | ARIA-E (Edema/Effusion) | 24.4% | 1.9% |
| Donanemab | TRAILBLAZER-ALZ 2 | ARIA-H (Microhemorrhages/Siderosis) | 31.3% | 13.0% |
Table 3: Key Safety Findings (Amyloid-Related Imaging Abnormalities - ARIA)
Experimental Protocols
A detailed examination of the experimental protocols for the pivotal trials of lecanemab and donanemab highlights the rigorous and well-defined nature of modern clinical research in Alzheimer's disease.
Lecanemab (Clarity AD Trial)
-
Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, 18-month study.[2]
-
Participants: Individuals aged 50-90 with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) and confirmed amyloid pathology.[8]
-
Intervention: Lecanemab 10 mg/kg administered intravenously every two weeks.[2]
Donanemab (TRAILBLAZER-ALZ 2 Trial)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 18-month Phase 3 trial.[10]
-
Participants: Individuals with early symptomatic Alzheimer's disease with confirmed amyloid and tau pathology, stratified by the level of tau pathology.[11][12]
-
Intervention: Donanemab administered intravenously every 4 weeks.[10]
-
Primary Outcome: Change from baseline to 76 weeks on the integrated Alzheimer's Disease Rating Scale (iADRS).[10]
-
Key Secondary Outcomes: Change in CDR-SB, ADAS-Cog13, and amyloid and tau burden on PET scans.[1]
Conclusion: A Paradigm Shift in Alzheimer's Drug Development
The comparison between this compound and the new generation of Alzheimer's therapeutics, lecanemab and donanemab, illustrates a paradigm shift in the field. While the foundational amyloid hypothesis has remained a central theme, the tools, methodologies, and depth of clinical validation have advanced profoundly.
For researchers and drug developers, the journey from early-phase compounds like this compound to the approved, data-rich monoclonal antibodies offers several key takeaways:
-
The necessity of robust clinical data: The lack of publicly available data for this compound makes it impossible to assess its potential efficacy and safety, standing in stark contrast to the extensive and transparent data packages for lecanemab and donanemab.
-
The evolution of therapeutic targets: The shift from targeting general amyloid aggregation to specific, highly toxic Aβ species (protofibrils) or established plaque components (N3pG) demonstrates a more refined understanding of Alzheimer's pathology.
-
The importance of well-defined clinical trial protocols: The rigorous design and execution of the Clarity AD and TRAILBLAZER-ALZ 2 trials, with their clear primary and secondary endpoints and robust safety monitoring, have set a new standard for Alzheimer's drug development.
While this compound may have been a stepping stone in the long journey of Alzheimer's research, the latest generation of therapeutics represents a significant leap forward, offering tangible, albeit modest, clinical benefits to patients and providing a solid foundation for future innovations in the fight against this devastating disease.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease – ScienceOpen [scienceopen.com]
- 4. Eli Lilly announces positive top results from Phase II study of donanemab in Alzheimer’s disease | Alzheimer Europe [alzheimer-europe.org]
- 5. Lilly's Donanemab Significantly Slowed Cognitive and Functional Decline in Phase 3 Study of Early Alzheimer's Disease [prnewswire.com]
- 6. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMER'S DISEASE AT CLINICAL TRIALS ON ALZHEIMER'S DISEASE (CTAD) CONFERENCE [prnewswire.com]
- 7. Amyloid-Related Imaging Abnormalities With Donanemab in Early Symptomatic Alzheimer Disease: Secondary Analysis of the TRAILBLAZER-ALZ and ALZ 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eisai.com [eisai.com]
- 10. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Full Results from TRAILBLAZER-ALZ 2 Demonstrate Donanemab Effective at Slowing Cognitive and Functional Decline in Early Alzheimer Disease - - Practical Neurology [practicalneurology.com]
- 12. Donanemab Phase III TRAILBLAZER-ALZ 2 Trial | AAN 2024 [delveinsight.com]
A Critical Review of the Clinical Trial Landscape for Anti-Amyloid Therapies: Where Does PPI-1019 Stand?
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of disease-modifying therapies for Alzheimer's disease (AD) has been a long and challenging journey, with the amyloid cascade hypothesis being a central focus of drug development for decades. This guide provides a critical review of the clinical trial data for several key anti-amyloid therapies, offering a comparative landscape for researchers and drug development professionals. This analysis was intended to include a detailed review of PPI-1019 (also known as Apan), an oligopeptide developed by Praecis Pharmaceuticals designed to block the aggregation of beta-amyloid. However, a comprehensive search has revealed a significant lack of publicly available clinical trial data for this compound, preventing a direct comparison with other agents.
Early clinical trials for this compound, specifically the Phase 1/2 studies NCT00100282 and NCT00100334, were completed, but the results have not been published in peer-reviewed journals or presented at scientific conferences. These early-stage trials were primarily designed to assess the safety, tolerability, and pharmacokinetics of the drug. The absence of efficacy data and the apparent discontinuation of its development program mean that its potential role in the treatment of AD remains unknown.
This guide will, therefore, focus on a comparative analysis of more recent and data-rich anti-amyloid therapies that have progressed further in clinical development: lecanemab, donanemab, and the discontinued agents gantenerumab and aducanumab. By examining the clinical trial designs, efficacy outcomes, and safety profiles of these drugs, we can create a framework for understanding the challenges and opportunities in this therapeutic area, and speculate on the hurdles that this compound may have faced.
Mechanism of Action: A Common Target
The primary therapeutic target for the drugs discussed in this guide is the amyloid-beta (Aβ) peptide, a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. While all these drugs are monoclonal antibodies that target Aβ, they have subtle differences in their specific binding targets, which may influence their clinical effects.
Caption: Simplified pathway of amyloid-beta production and the points of intervention for various monoclonal antibodies.
Comparative Clinical Trial Data
The following tables summarize the key characteristics and outcomes of the pivotal clinical trials for the comparator drugs. The absence of data for this compound prevents its inclusion in this direct comparison.
Table 1: Overview of Key Phase 3 Clinical Trials
| Drug | Trial Name(s) | Phase | Primary Endpoint | Patient Population | Number of Participants |
| Lecanemab | Clarity AD[1][2][3][4][5] | 3 | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | Early Alzheimer's Disease (MCI due to AD and mild AD dementia) | 1,795 |
| Donanemab | TRAILBLAZER-ALZ 2[6][7][8][9][10] | 3 | Change from baseline in integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks | Early symptomatic Alzheimer's Disease with amyloid and tau pathology | 1,736 |
| Gantenerumab | GRADUATE I & II[11][12][13] | 3 | Change from baseline in CDR-SB at 116 weeks | Early Alzheimer's Disease (mild cognitive impairment due to AD or mild AD dementia) | 1,965 |
| Aducanumab | EMERGE & ENGAGE[14][15][16][17] | 3 | Change from baseline in CDR-SB at 78 weeks | Early Alzheimer's Disease (MCI due to AD and mild AD dementia) | 3,285 |
Table 2: Key Efficacy Outcomes
| Drug | Trial(s) | Primary Endpoint Result | Key Secondary Endpoint(s) |
| Lecanemab | Clarity AD | -0.45 difference vs. placebo on CDR-SB (27% slowing of decline)[2] | Statistically significant improvements on ADAS-Cog14, ADCOMS, and ADCS-MCI-ADL[2] |
| Donanemab | TRAILBLAZER-ALZ 2 | 35.1% slowing of decline on iADRS in the low/medium tau population[9] | 36% slowing of decline on CDR-SB in the low/medium tau population[9] |
| Gantenerumab | GRADUATE I & II | Did not meet primary endpoint (no significant difference vs. placebo on CDR-SB)[13] | No significant differences on key secondary endpoints[13] |
| Aducanumab | EMERGE & ENGAGE | EMERGE met primary endpoint (-0.39 difference vs. placebo on CDR-SB); ENGAGE did not[17] | In EMERGE, statistically significant improvements on MMSE, ADAS-Cog13, and ADCS-ADL-MCI |
Table 3: Key Safety Findings
| Drug | Trial(s) | Most Common Adverse Events (≥10%) | Amyloid-Related Imaging Abnormalities (ARIA) |
| Lecanemab | Clarity AD | Infusion-related reactions, ARIA-H (microhemorrhage), ARIA-E (edema), headache | ARIA-E: 12.6%; ARIA-H: 17.3% |
| Donanemab | TRAILBLAZER-ALZ 2 | ARIA-E, infusion-related reactions, ARIA-H, headache | ARIA-E: 24.0% (symptomatic in 6.1%); ARIA-H: 31.4%[9] |
| Gantenerumab | GRADUATE I & II | ARIA-E, injection site erythema, ARIA-H | ARIA-E occurred in 24.9% of participants receiving gantenerumab[11] |
| Aducanumab | EMERGE & ENGAGE | ARIA-E, headache, ARIA-H, falls | ARIA-E: 35.2% in high-dose group |
Experimental Protocols: A Look at Trial Design
The design of clinical trials for Alzheimer's disease has evolved, with a focus on enrolling patients at earlier stages of the disease and using biomarkers to confirm pathology.
Caption: A generalized workflow for pivotal clinical trials of anti-amyloid therapies in early Alzheimer's disease.
Key Methodological Components:
-
Patient Population: All the major trials focused on patients with early symptomatic Alzheimer's disease, typically defined as mild cognitive impairment (MCI) due to AD or mild AD dementia. This is a critical departure from earlier trials that included patients with more advanced disease.
-
Biomarker Confirmation: A key inclusion criterion for these trials was the confirmation of amyloid pathology, usually through positron emission tomography (PET) imaging or cerebrospinal fluid (CSF) analysis. This ensures that the enrolled patients have the target pathology for the investigational drug.
-
Primary Endpoints: The most common primary endpoint has been a measure of cognitive and functional decline. The Clinical Dementia Rating-Sum of Boxes (CDR-SB) has been widely used. The integrated Alzheimer's Disease Rating Scale (iADRS), used in the donanemab trial, is a composite score that combines cognitive and functional measures.
-
Safety Monitoring: A crucial aspect of these trials is the monitoring for amyloid-related imaging abnormalities (ARIA), which can manifest as edema (ARIA-E) or microhemorrhages and superficial siderosis (ARIA-H). Regular MRI scans are conducted to detect these changes.
Critical Review and Future Directions
The clinical trial data for anti-amyloid monoclonal antibodies present a mixed but evolving picture.
-
Efficacy: Lecanemab and donanemab have demonstrated a statistically significant but modest slowing of cognitive and functional decline in patients with early Alzheimer's disease. The clinical meaningfulness of these effects is still a subject of debate among clinicians and researchers. The failures of gantenerumab and the conflicting results for aducanumab highlight the challenges in developing effective anti-amyloid therapies. The reasons for these different outcomes are likely multifactorial, including differences in the specific amyloid species targeted, the doses administered, and the trial designs.
-
Safety: ARIA remains a significant safety concern with this class of drugs. While often asymptomatic, ARIA can be serious and requires careful monitoring. The incidence of ARIA appears to be a class effect, though there may be differences in the rates and severity between different antibodies.
-
The Case of this compound: The lack of public data on this compound makes it impossible to definitively place it within this landscape. It is plausible that the early-phase trials did not show a favorable safety profile or sufficient target engagement to warrant further development. The high bar for both safety and efficacy in Alzheimer's drug development means that many promising early-stage candidates do not advance.
Future Directions: The field is moving towards earlier intervention, with trials in preclinical and prodromal Alzheimer's disease. Combination therapies that target multiple pathological pathways, including tau pathology and neuroinflammation, are also being explored. The development of more sensitive biomarkers will be crucial for identifying at-risk individuals and for monitoring treatment response.
Conclusion
The journey to develop effective treatments for Alzheimer's disease is ongoing. While the modest successes of lecanemab and donanemab represent a significant step forward, the failures of other agents, and the silent discontinuation of drugs like this compound, underscore the immense challenges. For researchers and drug developers, the lessons learned from these clinical trials are invaluable. A deep understanding of the nuances of trial design, patient selection, endpoint selection, and safety monitoring is essential for navigating the complex landscape of Alzheimer's drug development and for ultimately bringing meaningful therapies to patients. The story of this compound, though largely unwritten in the public domain, serves as a reminder of the high attrition rate in this field and the critical importance of robust and transparent data sharing to advance our collective understanding of this devastating disease.
References
- 1. Clarity AD Phase 3 Trial Data | LEQEMBI® (lecanemab-irmb) [leqembihcp.com]
- 2. Clarity AD Study | ACNR [acnr.co.uk]
- 3. neurology.org [neurology.org]
- 4. Lecanemab Clarity AD: Quality-of-Life Results from a Randomized, Double-Blind Phase 3 Trial in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EISAI PRESENTS FULL RESULTS OF LECANEMAB PHASE 3 CONFIRMATORY CLARITY AD STUDY FOR EARLY ALZHEIMERâS DISEASE AT CLINICAL TRIALS ON ALZHEIMERâS DISEASE (CTAD) CONFERENCE | News Releaseï¼2022 | Eisai Co., Ltd. [eisai.com]
- 6. neurology.org [neurology.org]
- 7. Donanemab Phase III TRAILBLAZER-ALZ 2 Trial | AAN 2024 [delveinsight.com]
- 8. TRAILBLAZER-ALZ-2 - Penn Memory Center [pennmemorycenter.org]
- 9. Donanemab in Early Symptomatic Alzheimer’s Disease: Efficacy and Safety in TRAILBLAZER-ALZ 2, a Phase 3 Randomized Clinical Trial | British Geriatrics Society [bgs.org.uk]
- 10. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neurology.org [neurology.org]
- 12. Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alzheimer's Association International Conference [alz.confex.com]
- 14. Biogen announces topline results from the EMERGE and ENGAGE Phase III clinical trials of Aducanumab | Alzheimer Europe [alzheimer-europe.org]
- 15. researchgate.net [researchgate.net]
- 16. neurology.org [neurology.org]
- 17. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of PPI-1019
For laboratory professionals engaged in drug development and scientific research, the safe handling and disposal of chemical compounds are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of PPI-1019, ensuring the safety of personnel and compliance with environmental regulations. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Safety and Disposal Overview
The following table summarizes key safety and disposal information for this compound, based on its Safety Data Sheet (SDS).
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Splash goggles, full suit, dust respirator, boots, gloves. A self-contained breathing apparatus should be used to avoid inhalation. | [1] |
| Handling | Keep away from heat and sources of ignition. Do not breathe dust. | [1] |
| Storage | Keep container tightly closed. Do not store above 5°C (41°F). | [1] |
| Spill Response (Small) | Use appropriate tools to put spilled material into a convenient waste disposal container. | [1] |
| Spill Response (Large) | Use a shovel to put the spilled material into a convenient waste disposal container. | [1] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …), hydrogen chloride (HCl). | [1] |
| Disposal Method | Must be disposed of in accordance with federal, state, and local environmental control regulations. | [1] |
Step-by-Step Disposal Protocol for this compound
Researchers must follow these procedures to ensure the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Before handling this compound for disposal, ensure you are wearing the appropriate PPE: splash goggles, a full protective suit, a dust respirator, boots, and chemical-resistant gloves.[1]
-
To prevent inhalation of dust, a self-contained breathing apparatus is recommended.[1]
-
All handling and disposal procedures should be conducted within a certified chemical fume hood or a designated area with local exhaust ventilation to minimize airborne exposure.[1]
2. Waste Collection:
-
Solid Waste: Carefully collect any solid this compound waste, including contaminated personal protective equipment (e.g., gloves, disposable lab coats), into a designated and clearly labeled hazardous waste container.
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, vials) contaminated with this compound should be placed directly into the designated hazardous waste container.
-
Reusable glassware should be decontaminated by rinsing three times with a suitable solvent (e.g., methanol or ethanol). The solvent rinsate must be collected in a separate, properly labeled hazardous waste container.
-
3. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and a clear description of the contents (e.g., "Solid this compound Waste," "this compound Solvent Rinsate in Methanol").
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
5. Final Disposal:
-
The disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Adhere to all federal, state, and local environmental regulations for the final disposal of chemical waste.[1]
Disposal Process Flowchart
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling PPI-1019
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of PPI-1019, an investigational oligopeptide for Alzheimer's Disease. Adherence to these procedures is critical to ensure laboratory safety and the integrity of your research.
Personal Protective Equipment (PPE)
Due to the investigational nature of this compound, a comprehensive, compound-specific Safety Data Sheet (SDS) with quantitative exposure limits is not publicly available. Therefore, all handling of this compound must be conducted with the assumption that the compound is hazardous. The following table summarizes the required personal protective equipment based on general best practices for handling research-grade peptides and investigational drugs.[1][2][3][4][5]
| PPE Item | Specification | Purpose |
| Gloves | Disposable, powder-free nitrile gloves.[1] Consider double-gloving.[4][5] | Prevents skin contact and contamination.[1][2] |
| Eye Protection | Safety goggles or a face shield.[1][3] | Protects eyes from splashes and aerosols.[1] |
| Lab Coat | Full-coverage, preferably disposable or dedicated for this compound handling. | Protects skin and clothing from contamination.[1][2] |
| Respiratory Protection | Use a fume hood for handling the powdered form and for reconstitution.[3] | Minimizes inhalation of the lyophilized powder.[3] |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills.[1] |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the stability and integrity of this compound.
Handling
-
Reconstitution: Reconstitute lyophilized this compound in a fume hood to minimize inhalation risk.[3] Use sterile, high-purity water or an appropriate buffer.[2] Avoid shaking; gently swirl to dissolve.[1]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes for storage.[1][2]
-
Labeling: All containers holding this compound must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.[1][2]
Storage
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C or below[1][2] | Long-term | Store in a dry, dark location.[2] |
| Reconstituted Solution | -20°C or -80°C | Long-term | Avoid repeated freeze-thaw cycles.[1][2] |
| Reconstituted Solution | 2°C to 8°C | Short-term | For immediate use to minimize degradation.[1] |
Disposal Plan
As an investigational drug, this compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[6][7]
| Waste Type | Disposal Procedure |
| Unused this compound (lyophilized or solution) | Dispose of as hazardous chemical waste.[6] Contact your institution's Environmental Health and Safety (EHS) office for specific instructions.[7] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container.[6] |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's mechanism of action.
In Vitro Beta-Amyloid (Aβ) Aggregation Inhibition Assay
This assay is designed to determine the ability of this compound to inhibit the aggregation of beta-amyloid peptides, a key pathological hallmark of Alzheimer's disease.
Methodology:
-
Preparation of Aβ Monomers:
-
Reconstitute synthetic Aβ1-42 peptide in a suitable solvent, such as DMSO, to create a stock solution (e.g., 5 mM).[8]
-
To ensure a monomeric starting state, dilute the stock solution into an appropriate buffer (e.g., ice-cold F-12 cell culture media without phenol red) to a final concentration of 100 µM.[8]
-
-
Incubation with this compound:
-
In a multi-well plate, combine the Aβ1-42 monomer solution with varying concentrations of this compound.
-
Include a positive control (a known Aβ aggregation inhibitor) and a negative control (Aβ1-42 with vehicle).
-
Incubate the plate at 37°C for a specified period (e.g., 24-48 hours) to allow for aggregation.
-
-
Quantification of Aβ Aggregation:
-
Add a fluorescent dye that binds to amyloid fibrils, such as Thioflavin T (ThT), to each well.[9][10]
-
Measure the fluorescence intensity using a plate reader at an excitation wavelength of approximately 446 nm and an emission wavelength of around 490 nm.[10]
-
A lower fluorescence signal in the presence of this compound compared to the negative control indicates inhibition of Aβ aggregation.
-
Cell-Based Aβ-Induced Neurotoxicity Assay
This assay evaluates the potential of this compound to protect neuronal cells from the toxic effects of aggregated beta-amyloid.
Methodology:
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y or primary neurons) in appropriate media and conditions.
-
-
Preparation of Aβ Oligomers:
-
Prepare aggregated Aβ1-42 oligomers as described in the aggregation assay or by incubating a concentrated solution of Aβ1-42 for a specific time at 4°C.[11]
-
-
Treatment of Cells:
-
Seed the neuronal cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a predetermined pre-incubation period.
-
Introduce the prepared Aβ oligomers to the cell cultures (except for the vehicle control wells).
-
Incubate for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard method, such as the MTT assay.[12] The MTT assay quantifies the metabolic activity of living cells.
-
Alternatively, endpoints such as LDH release (indicating cell membrane damage) or caspase activation (a marker of apoptosis) can be measured.[11]
-
Increased cell viability in the presence of this compound and Aβ oligomers, compared to cells treated with Aβ oligomers alone, suggests a neuroprotective effect.[12]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the workflow for its initial in vitro evaluation.
Caption: Proposed mechanism of this compound in inhibiting Aβ aggregation and neurotoxicity.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
- 1. realpeptides.co [realpeptides.co]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. biovera.com.au [biovera.com.au]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
- 12. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
